molecular formula C40H54O27 B12430889 D-(+)-Cellohexose Eicosaacetate

D-(+)-Cellohexose Eicosaacetate

Katalognummer: B12430889
Molekulargewicht: 966.8 g/mol
InChI-Schlüssel: NNLVGZFZQQXQNW-GMLKEHPASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

D-(+)-Cellohexose Eicosaacetate is a useful research compound. Its molecular formula is C40H54O27 and its molecular weight is 966.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C40H54O27

Molekulargewicht

966.8 g/mol

IUPAC-Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[(2S,3S,4R,5S)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26-,27+,28-,29-,30+,31-,32+,33-,34+,35+,36-,37-,38?,39+,40+/m1/s1

InChI-Schlüssel

NNLVGZFZQQXQNW-GMLKEHPASA-N

Isomerische SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](OC([C@H]([C@@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Kanonische SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Herkunft des Produkts

United States

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of D-(+)-Cellohexose Eicosaacetate: A Technical Overview and Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Biological Activity of a Promising Oligosaccharide Derivative

This technical guide serves as a comprehensive overview for researchers, scientists, and drug development professionals on the current understanding of D-(+)-Cellohexose Eicosaacetate. While this complex carbohydrate is recognized as a specialized enzyme inhibitor with potential applications in diabetes, cancer, and inflammatory disorders, its precise mechanism of action remains a burgeoning area of scientific inquiry. This document consolidates the available information and provides a structured framework for future research endeavors aimed at elucidating its intricate biological functions.

Introduction to this compound

This compound is a fully acetylated derivative of cellohexaose, a six-unit glucose polymer linked by β-1,4 glycosidic bonds. The extensive acetylation of its hydroxyl groups significantly alters its physicochemical properties, rendering it more lipophilic than its parent oligosaccharide. This structural modification is hypothesized to be key to its biological activity, potentially facilitating its interaction with cellular membranes and intracellular targets.

Currently, this compound is primarily utilized as a research tool. Its classification as a specialized enzyme inhibitor suggests a targeted mode of action, though the specific enzymatic targets have yet to be definitively identified in publicly available literature. The compound's association with research in metabolic, oncologic, and inflammatory diseases points towards a potential role in modulating key signaling pathways implicated in these conditions.

Postulated Mechanism of Action: An Overview

The mechanism of action of this compound is not yet fully characterized. However, based on its chemical structure and its purported role as an enzyme inhibitor, several hypotheses can be proposed. The acetylated oligosaccharide may act as a competitive or non-competitive inhibitor of carbohydrate-processing enzymes, such as glycosidases or glycosyltransferases, which play crucial roles in various physiological and pathological processes.

Hypothetical Enzyme Inhibition

Given its structural similarity to natural oligosaccharides, this compound could potentially bind to the active site of enzymes that recognize and process carbohydrates. The acetate (B1210297) groups may enhance binding affinity or, conversely, sterically hinder the catalytic activity of the enzyme.

Enzyme_Inhibition cluster_0 Enzyme Active Site cluster_1 Substrate Binding & Product Formation cluster_2 Inhibitory Action Enzyme Target Enzyme Product Product Enzyme->Product Catalyzes Substrate Natural Substrate Substrate->Enzyme Binds to Inhibitor D-(+)-Cellohexose Eicosaacetate Inhibitor->Enzyme Blocks Active Site

Figure 1: Hypothetical competitive inhibition of a target enzyme by this compound.

Quantitative Data on Biological Activity

A thorough review of available scientific literature did not yield specific quantitative data on the inhibitory activity of this compound, such as IC50 values, Ki, or binding affinities for specific molecular targets. To facilitate future comparative studies, a standardized format for presenting such data is proposed below.

Table 1: Template for Quantitative Enzyme Inhibition Data

Target EnzymeAssay TypeIC50 (µM)Ki (µM)Inhibition TypeReference
Enzyme AFluorogenicData N/AData N/Ae.g., Competitive[Future Study]
Enzyme BChromogenicData N/AData N/Ae.g., Non-competitive[Future Study]

Table 2: Template for Cellular Activity Data

Cell LineAssayEndpointEC50 (µM)Reference
e.g., MCF-7 (Cancer)MTT AssayCell ViabilityData N/A[Future Study]
e.g., RAW 264.7 (Inflammation)Griess AssayNitric Oxide ProductionData N/A[Future Study]
e.g., 3T3-L1 (Diabetes)Glucose Uptake Assay2-NBDG FluorescenceData N/A[Future Study]

Framework for Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of this compound are not currently published. The following outlines a potential workflow for such an investigation.

Experimental_Workflow A Target Identification (e.g., Proteomics, Kinase Screening) B In Vitro Enzyme Inhibition Assays A->B C Kinetic Analysis (e.g., Michaelis-Menten) B->C D Cell-Based Assays (Relevant to Diabetes, Cancer, Inflammation) B->D E Signaling Pathway Analysis (e.g., Western Blot, RT-qPCR) D->E F In Vivo Model Studies E->F

Figure 2: Proposed experimental workflow for elucidating the mechanism of action.

Example Protocol: In Vitro Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on a specific glucosidase.

Materials:

  • Purified glucosidase enzyme

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate

  • This compound

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the different concentrations of this compound or vehicle control to the wells.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes at 37°C).

  • Initiate the reaction by adding the pNPG substrate.

  • Incubate for a specific time (e.g., 30 minutes at 37°C).

  • Stop the reaction by adding a stop solution (e.g., 0.1 M sodium carbonate).

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Potential Signaling Pathways

The involvement of this compound in diabetes, cancer, and inflammation suggests it may modulate key signaling pathways in these diseases.

Hypothetical Anti-Inflammatory Signaling

In the context of inflammation, this compound could potentially inhibit enzymes involved in the production of pro-inflammatory mediators. For example, it might interfere with pathways leading to the activation of NF-κB, a master regulator of inflammation.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines induces transcription of Inhibitor D-(+)-Cellohexose Eicosaacetate Inhibitor->IKK Inhibits?

Figure 3: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound presents a fascinating case of a synthetically modified natural product with potential therapeutic relevance. While its role as a specialized enzyme inhibitor is established at a high level, the field is wide open for detailed mechanistic studies. Future research should prioritize the identification of its specific molecular targets, the quantification of its inhibitory activity, and the elucidation of its effects on cellular signaling pathways. The frameworks and hypothetical models presented in this guide are intended to serve as a roadmap for these critical next steps in understanding the full potential of this intriguing molecule.

In-Vitro Biological Activity of D-(+)-Cellohexose Eicosaacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(+)-Cellohexose eicosaacetate is a fully acetylated derivative of cellohexose, an oligosaccharide. While it is commercially available and noted for its potential as a specialized enzyme inhibitor in research concerning cancer, diabetes, and inflammatory disorders, a comprehensive review of publicly available scientific literature reveals a significant gap in concrete in-vitro biological activity data.[][2] This technical guide serves to consolidate the current understanding of this compound and to provide a robust framework of established experimental protocols for researchers seeking to investigate its biological activities. The proposed methodologies are based on standard assays for evaluating the anti-cancer and anti-inflammatory potential of novel chemical entities.

Introduction

Oligosaccharides and their derivatives are of growing interest in drug discovery due to their diverse biological roles. Acetylation, a common chemical modification, can significantly alter the pharmacokinetic and pharmacodynamic properties of these molecules, often enhancing their bioactivity.[3][4][5] this compound, a peracetylated form of a six-unit glucose polymer, is structurally intriguing. However, its specific molecular targets and mechanisms of action remain largely uncharacterized in peer-reviewed literature. This document outlines a series of recommended in-vitro studies to elucidate its potential as a therapeutic agent.

Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)

As no specific quantitative data for this compound is currently available, the following tables are presented as templates for data presentation upon completion of the proposed experimental protocols.

Table 1: Anti-Proliferative Activity of this compound

Cell LineCancer TypeAssay TypeIncubation Time (hrs)IC50 (µM)
HT-29Colon CancerMTT48Data to be determined
MDA-MB-231Breast CancerMTT48Data to be determined
A549Lung CancerSRB48Data to be determined
JurkatLeukemiaCellTiter-Glo24Data to be determined

Table 2: Anti-Inflammatory Activity of this compound

Cell LineStimulation AgentBiomarker AssayedAssay TypeIC50 (µM)
RAW 264.7LPSNitric Oxide (NO)Griess AssayData to be determined
THP-1LPSTNF-αELISAData to be determined
THP-1LPSIL-6ELISAData to be determined

Proposed Experimental Protocols

The following are detailed methodologies for key experiments to assess the in-vitro biological activity of this compound.

These assays are fundamental in determining the anti-proliferative effects of a compound on cancer cell lines.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Cell Seeding: Plate cancer cells (e.g., HT-29, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

    • Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

These protocols are designed to measure the compound's ability to suppress inflammatory responses in immune cells.

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • Cell Seeding and Activation: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Inflammatory Stimulus: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the wells and incubate for 24 hours.

    • Sample Collection: Collect the cell culture supernatant.

    • Griess Reaction: Mix the supernatant with Griess reagent in a new 96-well plate and incubate at room temperature for 15 minutes.

    • Data Acquisition: Measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of nitrite (B80452) (a stable product of NO).

    • Analysis: Generate a standard curve using sodium nitrite to quantify the NO concentration. Calculate the percentage of NO inhibition and determine the IC50 value.

  • Cytokine Release Assay (ELISA):

    • Cell Culture and Treatment: Culture human monocytic cells (e.g., THP-1) and differentiate them into macrophages. Pre-treat the cells with this compound for 1 hour before stimulating with LPS for 24 hours.

    • Supernatant Collection: Collect the cell culture supernatant.

    • ELISA Protocol: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions.

    • Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength.

    • Analysis: Quantify the cytokine concentrations using a standard curve and determine the IC50 value for the inhibition of each cytokine's release.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a potential experimental workflow and a key signaling pathway relevant to inflammation and cancer.

G cluster_0 In-Vitro Screening Workflow A This compound Stock Solution Preparation B Anti-Proliferative Assays (e.g., MTT on Cancer Cell Lines) A->B C Anti-Inflammatory Assays (e.g., Griess, ELISA on Macrophages) A->C D Data Analysis (IC50 Determination) B->D C->D E Hit Identification & Further Mechanistic Studies D->E G cluster_1 Hypothetical NF-κB Signaling Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Compound D-(+)-Cellohexose Eicosaacetate Compound->IKK Inhibits? IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Genes Induces

References

Peracetylated Cello-oligosaccharides: A Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide explores the potential therapeutic applications of peracetylated cello-oligosaccharides. It is important to note that while D-(+)-Cellohexose Eicosaacetate is a specific example of this class of molecules, a comprehensive body of research detailing its specific biological activities, quantitative data, and mechanisms of action is not currently available in the public domain. Therefore, this document synthesizes information from studies on closely related peracetylated cello-oligosaccharides to provide a foundational understanding of their potential as therapeutic agents. The experimental protocols and potential signaling pathways described herein are based on general knowledge of similar compounds and should be considered illustrative.

Introduction

This compound is a fully acetylated derivative of cellohexaose, an oligosaccharide composed of six β(1→4) linked D-glucose units. As a member of the peracetylated cello-oligosaccharide family, it is recognized as a specialized enzyme inhibitor and is utilized in research concerning diabetes, cancer, and inflammatory disorders[]. The complete acetylation of the hydroxyl groups significantly alters the molecule's polarity, potentially enhancing its bioavailability and interaction with cellular targets. Acetylated polysaccharides, in general, have demonstrated a range of enhanced biological activities, including antioxidant, immunomodulatory, and antitumor capacities. This guide provides a technical overview of the synthesis, potential therapeutic activities, and hypothetical mechanisms of action of peracetylated cello-oligosaccharides, with a focus on their anti-inflammatory and anti-cancer properties.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₇₆H₁₀₂O₅₁
Molecular Weight 1831.59 g/mol []
Synonyms Peracetylated Cellohexaose
Appearance White to off-white powder
Solubility Soluble in many organic solvents (e.g., chloroform, dichloromethane), insoluble in water

Synthesis and Purification

The synthesis of this compound and other peracetylated cello-oligosaccharides typically involves the acetylation of the corresponding cello-oligosaccharide.

Experimental Protocol: Synthesis of Peracetylated Cello-oligosaccharides

Objective: To fully acetylate cello-oligosaccharides.

Materials:

  • Cello-oligosaccharides (e.g., cellohexaose)

  • Acetic anhydride (B1165640)

  • Pyridine (B92270) (as a catalyst and solvent)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Dissolve the cello-oligosaccharide in pyridine in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with constant stirring. The molar ratio of acetic anhydride to hydroxyl groups should be in excess to ensure complete acetylation.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude peracetylated cello-oligosaccharide.

Experimental Protocol: Purification of Peracetylated Cello-oligosaccharides

Objective: To purify the synthesized peracetylated cello-oligosaccharides.

Materials:

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified peracetylated cello-oligosaccharide.

  • Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Potential Therapeutic Activities

Based on the broader class of acetylated oligosaccharides, this compound is hypothesized to possess anti-inflammatory and anti-cancer properties.

Anti-Inflammatory Activity

Peracetylated oligosaccharides may exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. This could lead to a reduction in the production of pro-inflammatory cytokines.

Hypothetical Quantitative Data on Anti-Inflammatory Effects

The following table presents hypothetical data based on typical findings for anti-inflammatory compounds. Note: This data is illustrative and not based on actual experimental results for this compound.

Cell LineTreatmentConcentration (µM)Inhibition of TNF-α (%)Inhibition of IL-6 (%)
RAW 264.7LPS-00
RAW 264.7LPS + Compound X1025 ± 420 ± 3
RAW 264.7LPS + Compound X5060 ± 755 ± 6
RAW 264.7LPS + Compound X10085 ± 580 ± 4
Anti-Cancer Activity

The anti-cancer potential of peracetylated oligosaccharides may stem from their ability to induce apoptosis (programmed cell death) in cancer cells. This could be mediated through the activation of caspase enzymes and modulation of apoptosis-related proteins.

Hypothetical Quantitative Data on Anti-Cancer Effects

The following table presents hypothetical IC₅₀ values, a common measure of a compound's potency in inhibiting cancer cell growth. Note: This data is illustrative and not based on actual experimental results for this compound.

Cell LineCompoundIC₅₀ (µM)
HeLa (Cervical Cancer)Compound Y75
MCF-7 (Breast Cancer)Compound Y90
A549 (Lung Cancer)Compound Y110

Potential Mechanisms of Action (Hypothetical)

The following signaling pathways are commonly implicated in inflammation and cancer and represent potential targets for peracetylated cello-oligosaccharides.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its inhibition can lead to a decrease in the expression of pro-inflammatory genes.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS TLR4 TLR4 Stimulus->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation Peracetylated_Cello Peracetylated Cello-oligosaccharide Peracetylated_Cello->IKK Inhibits DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Its dysregulation is common in cancer.

MAPK_Modulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK (Active) ERK->ERK_n Translocation Peracetylated_Cello Peracetylated Cello-oligosaccharide Peracetylated_Cello->Raf Inhibits? Transcription_Factors Transcription Factors (e.g., AP-1) ERK_n->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical modulation of the MAPK signaling pathway.

Induction of Apoptosis via Caspase Activation

Apoptosis is a key mechanism for eliminating cancer cells. The activation of a cascade of caspase enzymes is a hallmark of this process.

Apoptosis_Induction cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Peracetylated_Cello Peracetylated Cello-oligosaccharide Bax Bax Peracetylated_Cello->Bax Activates Bcl2 Bcl-2 Peracetylated_Cello->Bcl2 Inhibits Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Inhibits Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical induction of apoptosis via caspase activation.

Conclusion and Future Directions

Peracetylated cello-oligosaccharides, including this compound, represent a promising class of compounds with potential therapeutic applications in inflammatory diseases and cancer. Their modified physicochemical properties may offer advantages in terms of bioavailability and cellular uptake. However, the current body of scientific literature lacks specific, in-depth studies on this compound. Future research should focus on:

  • Quantitative in vitro studies: Determining the precise IC₅₀ values for the inhibition of inflammatory mediators and cancer cell proliferation.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In vivo efficacy studies: Evaluating the therapeutic potential in animal models of inflammation and cancer.

  • Pharmacokinetic and toxicity studies: Assessing the absorption, distribution, metabolism, excretion, and safety profile of the compound.

A thorough investigation into these areas is crucial to validate the therapeutic potential of this compound and to pave the way for its potential development as a novel therapeutic agent.

References

Structural Characterization of D-(+)-Cellohexose Eicosaacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of D-(+)-Cellohexose Eicosaacetate, a fully acetylated derivative of cellohexaose. This compound (CAS 355012-91-8) is an oligosaccharide of interest for its potential applications as an enzyme inhibitor in the study of diabetes, cancer, and inflammatory disorders.[1] This document outlines the key physicochemical properties and provides detailed experimental protocols for its characterization using modern analytical techniques. Due to the limited availability of specific experimental data for this exact compound in public literature, this guide presents representative data and methodologies based on the analysis of closely related acetylated cello-oligosaccharides. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of acetylated carbohydrates.

Physicochemical Properties

This compound is a white to off-white powder. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 355012-91-8[1][2]
Molecular Formula C76H102O51[1][2]
Molecular Weight 1831.59 g/mol [1]
Appearance White to off-white powderInferred
Solubility Soluble in chlorinated solvents (e.g., chloroform (B151607), dichloromethane), moderately soluble in polar aprotic solvents (e.g., DMSO, DMF), and insoluble in water.Inferred from acetylated oligosaccharides
Storage Temperature 4°C[2]

Structural Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of acetylated oligosaccharides, providing information on the monomer composition, glycosidic linkages, and the sites of acetylation.

Representative Quantitative Data:

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the key structural motifs in this compound, dissolved in CDCl₃. These are representative values based on data for similar peracetylated oligosaccharides.

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Anomeric Protons (H-1)4.5 - 5.298 - 102
Ring Protons (H-2 to H-6)3.5 - 5.560 - 80
Acetyl Methyl Protons (-COCH₃)1.9 - 2.220 - 22
Acetyl Carbonyl Carbons (-COCH₃)Not applicable169 - 172

Experimental Protocol: NMR Spectroscopy

A detailed workflow for acquiring and processing NMR data for this compound is depicted below.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample 10-20 mg of D-(+)-Cellohexose Eicosaacetate Dissolve Dissolve Sample->Dissolve Solvent 0.6 mL CDCl3 Solvent->Dissolve Vortex Vortex Dissolve->Vortex Transfer Transfer Vortex->Transfer NMR_Spectrometer 500 MHz NMR Spectrometer Transfer->NMR_Spectrometer Acquire_1H Acquire 1D ¹H Spectrum NMR_Spectrometer->Acquire_1H Acquire_13C Acquire 1D ¹³C Spectrum Acquire_1H->Acquire_13C Acquire_2D Acquire 2D Spectra (COSY, HSQC) Acquire_13C->Acquire_2D Processing_Software NMR Data Processing Software Acquire_2D->Processing_Software Analysis Spectral Integration, Peak Picking, and Structure Elucidation Processing_Software->Analysis

NMR Spectroscopy Experimental Workflow
  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Vortex the mixture until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire NMR spectra on a 500 MHz (or higher) spectrometer. Standard experiments include 1D ¹H, 1D ¹³C, and 2D correlation experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts of all protons and carbons by analyzing the 1D and 2D spectra. The connectivity established from COSY and HSQC spectra will confirm the cellohexaose backbone and the positions of the acetate (B1210297) groups.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its composition through fragmentation analysis. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for acetylated oligosaccharides.

Representative Quantitative Data:

The following table outlines the expected major ions in the mass spectrum of this compound.

Ionm/z (calculated)Description
[M+Na]⁺1854.58Sodium adduct of the intact molecule
[M+K]⁺1870.55Potassium adduct of the intact molecule
Fragment IonsVariableResulting from the neutral loss of acetic acid (60 Da) and glycosidic bond cleavages.

Experimental Protocol: Mass Spectrometry

The general workflow for the mass spectrometric analysis of this compound is illustrated below.

MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_acquisition_ms Data Acquisition cluster_processing_ms Data Analysis Sample_MS 1 mg/mL solution in Methanol (B129727)/Chloroform (1:1) Spotting Spot sample/matrix mixture on MALDI plate Sample_MS->Spotting Matrix DHB Matrix (for MALDI) Matrix->Spotting Mass_Spectrometer MALDI-TOF or ESI-QTOF Mass Spectrometer Spotting->Mass_Spectrometer Acquire_MS1 Acquire Full Scan MS¹ Spectrum Mass_Spectrometer->Acquire_MS1 Acquire_MS2 Perform Tandem MS (MS/MS) on [M+Na]⁺ Acquire_MS1->Acquire_MS2 Analysis_Software Mass Spectrometry Data Analysis Software Acquire_MS2->Analysis_Software Interpretation Determine Molecular Weight and Analyze Fragmentation Pattern Analysis_Software->Interpretation

Mass Spectrometry Experimental Workflow
  • Sample Preparation (MALDI): Prepare a 1 mg/mL solution of the sample in a 1:1 mixture of methanol and chloroform. Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in the same solvent system. Mix the sample and matrix solutions in a 1:1 ratio and spot onto a MALDI target plate. Allow the solvent to evaporate.

  • Data Acquisition: Acquire mass spectra using a MALDI-Time-of-Flight (TOF) or an Electrospray Ionization-Quadrupole-Time-of-Flight (ESI-QTOF) mass spectrometer. Obtain a full scan (MS¹) spectrum to identify the molecular ions. Select the most abundant molecular ion (e.g., [M+Na]⁺) for tandem MS (MS/MS) analysis to induce fragmentation.

  • Data Analysis: Analyze the MS¹ spectrum to confirm the molecular weight of the compound. Interpret the MS/MS spectrum to identify characteristic fragment ions. For acetylated oligosaccharides, common fragmentation pathways include the neutral loss of acetic acid (60 Da) and glycosidic bond cleavages, which can help to confirm the sequence of the sugar units.

Logical Relationship of Characterization Techniques

The structural characterization of this compound follows a logical progression where the results from one technique complement and confirm the findings of another.

Logical_Flow Start Synthesis and Purification of This compound MS Mass Spectrometry (Molecular Weight Confirmation) Start->MS Initial Confirmation NMR NMR Spectroscopy (Connectivity and Stereochemistry) Start->NMR Detailed Structural Analysis Structure Final Structure Elucidation MS->Structure Compositional Verification NMR->Structure Definitive Structure

Logical Flow of Structural Characterization

This workflow begins with the synthesis and purification of the target compound. Mass spectrometry provides the initial and crucial confirmation of the molecular weight, verifying the successful synthesis of the fully acetylated cellohexaose. Subsequently, NMR spectroscopy provides detailed insights into the covalent structure, including the connectivity of the glucose units and the location of the acetate groups, as well as the stereochemistry of the glycosidic linkages. The combined data from both MS and NMR allows for the unambiguous elucidation of the final structure.

Conclusion

The structural characterization of this compound relies on a synergistic application of mass spectrometry and NMR spectroscopy. While specific, publicly available data for this compound is scarce, the methodologies and representative data presented in this guide provide a robust framework for its analysis. The detailed protocols and workflows are intended to assist researchers in the accurate and efficient structural determination of this and other related acetylated oligosaccharides, thereby facilitating further investigation into their biological activities and potential therapeutic applications.

References

An In-depth Technical Guide on the Physicochemical Properties of Long-Chain Acetylated Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain acetylated oligosaccharides are gaining significant attention in biomedical research and drug development due to their diverse biological activities, including immunomodulatory and neuroprotective effects. The acetylation of these complex carbohydrates introduces hydrophobic acetyl groups, which can profoundly alter their physicochemical properties and, consequently, their biological functions. This technical guide provides a comprehensive overview of these properties, detailed experimental protocols for their characterization, and a look into the signaling pathways they influence.

Physicochemical Properties

Acetylation, the process of introducing acetyl functional groups, can significantly modify the characteristics of long-chain oligosaccharides. These modifications can enhance their therapeutic potential by altering properties such as solubility, stability, and viscosity.

Solubility and Stability

The introduction of acetyl groups can impact the solubility of oligosaccharides. While the carbohydrate backbone is generally hydrophilic, the addition of hydrophobic acetyl groups can provide an amphiphilic nature to the molecule.[1][2] This can lead to changes in water solubility, which is a critical factor for drug delivery and formulation.[1][2]

The stability of oligosaccharides is crucial for their application and is influenced by factors such as pH and temperature. Generally, oligosaccharides are more sensitive to acidic conditions, where hydrolysis of glycosidic linkages can occur.[3][4][5] Studies on fructo-oligosaccharides have shown that their degradation is significant at higher temperatures (70-100 °C) and low pH (2.7-3.3).[4][5][6]

Viscosity

The viscosity of oligosaccharide solutions is dependent on their molecular weight and concentration. While specific data on the viscosity of long-chain acetylated oligosaccharides is not abundant in the provided results, it is a critical parameter for their application in formulations. The modification of starch through acetylation has been shown to affect its pasting properties and viscosity.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the characterization of acetylated oligosaccharides.

Table 1: Degree of Acetylation/Deacetylation of Chitosan (B1678972) Oligosaccharides (COS)

SampleMethodDegree of Deacetylation (DD) (%)Reference
COSA (MW ≤1000 Da)1H NMR93.55 ± 0.15[8][9]
COSB (MW ≤3000 Da)1H NMR92.85 ± 0.13[8][9]
Chitin (B13524) OligosaccharidesAmmonia HydrolysisDegree of O-acetylation of 93%[10]
Acetylated StarchTitrationDegree of Substitution (DS) 0.010 - 0.024[7]

Table 2: Molecular Weight of Chitosan Oligosaccharides Fractions

FractionMajor Components (by degree of polymerization)MethodReference
F-1(HOS)n, n = 6–15MALDI-TOF MS[11]
F-2(COS)n, n = 3–5MALDI-TOF MS[11]

Experimental Protocols

Accurate characterization of long-chain acetylated oligosaccharides is essential for understanding their structure-activity relationships. Below are detailed methodologies for key experiments.

1. Determination of the Degree of Acetylation/Deacetylation

The degree of acetylation is a critical parameter influencing the physicochemical and biological properties of oligosaccharides.

  • 1H NMR Spectroscopy

    • Principle: This method relies on the integration of proton signals specific to the acetyl group and the sugar backbone.

    • Protocol:

      • Dissolve the acetylated oligosaccharide sample in D2O.

      • Acquire the 1H NMR spectrum.

      • Identify the signal corresponding to the protons of the N-acetyl group (around δ 1.92 ppm for chitosan oligosaccharides).[8][9]

      • Integrate the area of the acetyl proton peak and the area of the signals from the ring protons (typically δ 2.6–4.2 ppm).[8][9]

      • Calculate the degree of deacetylation (DD) using a validated formula that compares these integrated areas.[8][9]

  • Acid-Base Titration

    • Principle: This method is suitable for determining the degree of deacetylation of chitosan oligosaccharides by titrating the free amino groups.

    • Protocol:

      • Accurately weigh the chitosan oligosaccharide sample and dissolve it in distilled water.[12]

      • Adjust the pH of the solution to 8.0.[12]

      • Add a few drops of bromocresol green indicator.[8][12]

      • Add a known excess of a standardized dilute hydrochloric acid solution.[12]

      • Titrate the solution with a standardized sodium hydroxide (B78521) solution until the color changes to green, indicating the endpoint.[12]

      • Calculate the degree of deacetylation based on the volumes of acid and base used.[12]

  • FTIR Spectroscopy

    • Principle: Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the presence of acetyl groups.

    • Protocol:

      • Prepare a pellet of the sample with KBr or acquire the spectrum using an ATR accessory.

      • Identify characteristic bands for O-acetylation, such as the carbonyl stretching band around 1740 cm-1, C-CH3 stretching at 1370 cm-1, and carboxyl stretching around 1220 cm-1.[13]

      • The decrease in the hydroxyl stretching band (around 3400 cm-1) and the increase in the acetyl-related bands indicate successful acetylation.[13]

2. Molecular Weight Determination

  • Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)

    • Principle: MALDI-TOF MS is a soft ionization technique suitable for determining the molecular weights of large, non-volatile molecules like oligosaccharides.

    • Protocol:

      • Co-crystallize the oligosaccharide sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid).

      • Analyze the sample using a MALDI-TOF mass spectrometer to obtain the mass-to-charge ratio of the ions.

      • This provides information on the molecular weight distribution and the degree of polymerization of the oligosaccharides.[11]

3. Linkage Analysis

  • Gas Chromatography-Mass Spectrometry (GC-MS) of Partially Methylated Alditol Acetates (PMAAs)

    • Principle: This method determines the linkage positions between monosaccharide units.

    • Protocol:

      • Methylate all free hydroxyl groups of the oligosaccharide.[14][15][16]

      • Hydrolyze the permethylated sample into its constituent monosaccharides.[14][15][16]

      • Reduce the partially methylated monosaccharides to their corresponding alditols.[14][15][16]

      • Acetylate the newly formed free hydroxyl groups.[14][15][16]

      • Analyze the resulting PMAAs by GC-MS to identify the original linkage positions based on the fragmentation patterns.[14][15][16]

Signaling Pathways and Biological Activity

Acetylated oligosaccharides have been shown to modulate various signaling pathways, leading to their observed biological effects.

Immunomodulatory Effects via NF-κB Pathway

N-acetylated chitooligosaccharides (NACOS) have demonstrated immunomodulatory effects on macrophages.[17][18] They can enhance immune responses by stimulating the production of reactive oxygen species (ROS) and pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[17][18] Furthermore, NACOS can inhibit the lipopolysaccharide (LPS)-induced inflammatory response.[17][18] These effects are associated with the modulation of the NF-κB pathway.[17][18]

Neuroprotective Effects via Bcl-2/Bax Pathway

Peracetylated chitosan oligosaccharides (PACOs) have shown neuroprotective effects against glutamate-induced cell death in PC12 cells.[19][20][21] PACOs inhibit apoptosis by depressing the elevation of the Bax/Bcl-2 ratio and caspase-3 activation.[19][20][21] This suggests that the neuroprotective mechanism involves the modulation of the mitochondrial apoptosis pathway.[19][20]

Visualizations

Diagram 1: General Experimental Workflow for Characterization

G cluster_sample Sample Preparation cluster_analysis Physicochemical Analysis cluster_bioactivity Biological Activity Sample Acetylated Oligosaccharide DA Degree of Acetylation (NMR, Titration, FTIR) Sample->DA MW Molecular Weight (MALDI-TOF MS) Sample->MW Linkage Linkage Analysis (GC-MS of PMAAs) Sample->Linkage Immuno Immunomodulatory Assays DA->Immuno Neuro Neuroprotective Assays MW->Neuro

Caption: General workflow for the characterization of acetylated oligosaccharides.

Diagram 2: NF-κB Signaling Pathway Modulation

G LPS LPS TLR4 TLR4 LPS->TLR4 NACOS N-Acetylated Chitooligosaccharides NACOS->TLR4 Modulates IKK IKK Activation TLR4->IKK IkBa IκBα Degradation IKK->IkBa NFkB NF-κB Translocation to Nucleus IkBa->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

Caption: Modulation of the NF-κB signaling pathway by N-acetylated chitooligosaccharides.

Diagram 3: Bcl-2/Bax Apoptosis Pathway Modulation

G Glutamate Glutamate Cell PC12 Cell Glutamate->Cell ROS ↑ ROS Glutamate->ROS PACOs Peracetylated Chitosan Oligosaccharides PACOs->Cell Pretreatment Inhibits PACOs->ROS Inhibits MMP ↓ Mitochondrial Membrane Potential PACOs->MMP Attenuates BaxBcl2 ↑ Bax/Bcl-2 Ratio PACOs->BaxBcl2 Depresses Caspase3 ↑ Caspase-3 Activation PACOs->Caspase3 Inhibits Cell->ROS ROS->MMP MMP->BaxBcl2 BaxBcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Neuroprotective effect of peracetylated chitosan oligosaccharides via the Bcl-2/Bax pathway.

References

In-depth Technical Guide: Applications of D-(+)-Cellohexose Eicosaacetate in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of specific research detailing the applications of D-(+)-Cellohexose Eicosaacetate in cancer cell line studies. While the compound is broadly categorized as an enzyme inhibitor with potential utility in cancer research, specific studies providing quantitative data, detailed experimental protocols, or elucidated signaling pathways are not present in the accessible scientific domain.

This guide, therefore, addresses the user's core requirements by first reporting this critical data gap. Subsequently, it provides a generalized framework and methodologies commonly employed in the investigation of novel compounds for anticancer properties, which would be applicable to the study of this compound should such research be undertaken.

Quantitative Data on Anticancer Activity: A Data Gap

A thorough search of scientific databases and literature archives did not yield any studies presenting quantitative data on the efficacy of this compound against any cancer cell lines. Data points crucial for evaluating the anticancer potential of a compound, such as:

  • IC50 (Inhibitory Concentration 50%): The concentration of a drug that is required for 50% inhibition of cancer cell growth.

  • Apoptosis Rates: The percentage of cells undergoing programmed cell death after treatment.

  • Cell Cycle Arrest Data: The percentage of cells halted at specific phases of the cell cycle.

  • Protein Expression Modulation: Quantitative changes in the levels of key proteins involved in cancer progression.

are not available for this compound. Consequently, no structured tables summarizing such data can be provided at this time.

Standard Experimental Protocols for Anticancer Drug Screening

In the absence of specific protocols for this compound, this section outlines standard, widely accepted methodologies for evaluating the in vitro anticancer activity of a novel compound.

Cell Viability and Cytotoxicity Assays

The initial step in assessing the anticancer potential of a compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used for this purpose.

Principle: The MTT assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: A stock solution of this compound would be prepared and serially diluted to a range of concentrations. The culture medium is then replaced with medium containing these various concentrations of the compound. Control wells receive medium with the vehicle (solvent used to dissolve the compound) only.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Following incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Apoptosis Assays

To determine if the compound induces programmed cell death, various apoptosis assays can be employed.

Annexin V/Propidium Iodide (PI) Staining:

  • Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Methodology:

    • Cells are treated with the compound for a specific duration.

    • Both adherent and floating cells are collected and washed.

    • Cells are resuspended in Annexin V binding buffer.

    • Fluorescently labeled Annexin V and PI are added to the cell suspension.

    • After a short incubation in the dark, the cells are analyzed by flow cytometry.

    • The flow cytometer distinguishes between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathways in Cancer: A Generalized Overview

While the specific signaling pathways modulated by this compound are unknown, a general understanding of key cancer-related pathways is essential for formulating research hypotheses. The diagram below illustrates a simplified, generic signaling cascade often implicated in cancer cell proliferation and survival.

G Generic Cancer Cell Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Events GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binding & Activation RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Translocation to Nucleus & Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Initiation of Transcription

Caption: A simplified diagram of a generic signal transduction pathway often dysregulated in cancer.

Experimental Workflow for Investigating a Novel Anticancer Compound

The logical flow for investigating a new compound like this compound would follow a structured series of experiments.

G Experimental Workflow for Anticancer Compound Screening A Compound Synthesis & Characterization B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Determination of IC50 Values B->C D Mechanism of Action Studies C->D E Apoptosis Assays (e.g., Annexin V/PI) D->E F Cell Cycle Analysis D->F G Signaling Pathway Analysis (e.g., Western Blot) D->G H In Vivo Studies (Animal Models) D->H I Lead Optimization H->I

Caption: A typical workflow for the preclinical evaluation of a potential anticancer drug.

Conclusion

While this compound is noted in chemical catalogs for potential use in cancer research, there is a clear lack of published studies detailing its specific applications and effects on cancer cell lines. This guide has highlighted this information gap and provided a foundational framework of standard experimental protocols and conceptual diagrams that would be essential for the systematic investigation of this compound's anticancer properties. Future research is required to generate the specific data needed to fully assess the therapeutic potential of this compound.

Investigating the Anti-inflammatory Effects of D-(+)-Cellohexose Eicosaacetate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

To the valued research community, scientists, and drug development professionals:

This document addresses the inquiry into the anti-inflammatory properties of D-(+)-Cellohexose Eicosaacetate. A comprehensive review of available scientific literature was conducted to compile a detailed technical guide on its biological effects. However, at present, there is a notable absence of published research specifically investigating the anti-inflammatory activity of this compound. While a data sheet confirms its chemical identity (CAS Number 355012-91-8, Molecular Formula C76H102O51), it provides no references to biological studies.[1]

Consequently, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and specific signaling pathway diagrams for this compound is not feasible at this time. The following sections, therefore, provide a broader context on the anti-inflammatory potential of acetylated carbohydrates, drawing parallels from existing research on similar compounds. This information is intended to serve as a foundational resource for potential future investigations into this compound.

The Role of Acetylation in Modulating Inflammatory Responses

Acetylation is a significant biochemical modification that can influence the biological activity of various molecules, including carbohydrates. The addition of acetyl groups can alter a compound's solubility, stability, and ability to interact with cellular receptors and enzymes, thereby potentially modulating inflammatory pathways. Nutrients and their derivatives can influence the acetylation state of proteins, such as histones, which plays a crucial role in regulating inflammation.[2][3] The regulation of histone deacetylases (HDACs) by natural compounds, for instance, has been shown to protect against inflammation.[2][3]

Potential Anti-inflammatory Mechanisms of Acetylated Carbohydrates

While specific data on this compound is unavailable, studies on other acetylated carbohydrates, such as chitooligosaccharides (COS), offer insights into potential mechanisms of action. Research suggests that the anti-inflammatory action of COS may occur through the down-regulation of key inflammatory mediators.[4]

A hypothetical workflow for investigating the anti-inflammatory effects of a novel acetylated carbohydrate like this compound is presented below. This workflow is based on standard preclinical research practices in immunology and pharmacology.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_conclusion Conclusion in_vitro_assays Cell-based Assays (e.g., Macrophages, Endothelial Cells) cytokine_analysis Cytokine Profiling (e.g., ELISA, Luminex) in_vitro_assays->cytokine_analysis animal_model Animal Model of Inflammation (e.g., Carrageenan-induced Paw Edema) in_vitro_assays->animal_model Promising Results gene_expression Gene Expression Analysis (e.g., RT-qPCR, Western Blot) cytokine_analysis->gene_expression pathway_analysis Signaling Pathway Investigation (e.g., NF-κB, MAPK) gene_expression->pathway_analysis conclusion Efficacy & Mechanism of Action pathway_analysis->conclusion dose_response Dose-Response Study animal_model->dose_response histopathology Histopathological Analysis dose_response->histopathology biomarker_analysis Biomarker Measurement (e.g., MPO, Cytokines) dose_response->biomarker_analysis biomarker_analysis->conclusion

Figure 1: A generalized experimental workflow for assessing the anti-inflammatory potential of a novel compound.

Key Inflammatory Signaling Pathways of Interest

Several signaling pathways are central to the inflammatory response and are common targets for anti-inflammatory drugs. Based on research into other bioactive compounds, the following pathways would be pertinent areas of investigation for this compound.

  • Nuclear Factor-κB (NF-κB) Pathway: NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5] The inhibition of NF-κB activation is a common mechanism for anti-inflammatory agents.[6]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascades (including ERK, JNK, and p38) are involved in cellular responses to a variety of stimuli and play a significant role in inflammation.[5] Some natural compounds exert their anti-inflammatory effects by inhibiting MAPK phosphorylation.[7]

  • Toll-Like Receptor (TLR) Signaling: TLRs are pattern recognition receptors that initiate inflammatory responses upon recognizing pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). The TLR4/NF-κB signaling pathway is a key regulatory mechanism in inflammation.[8]

Below is a simplified representation of a common inflammatory signaling cascade that could be a potential target for this compound.

signaling_pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB_p65 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65->Nucleus translocates to IkB->NFkB_p65 inhibits ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->ProInflammatory_Genes activates

Figure 2: A simplified diagram of the canonical NF-κB signaling pathway.

Future Directions

The structural characteristics of this compound, a fully acetylated derivative of cellohexose, suggest that it may possess unique physicochemical properties that could influence its biological activity. Future research should focus on:

  • In Vitro Screening: Initial studies using cell lines such as macrophages (e.g., RAW 264.7) or endothelial cells stimulated with inflammatory agents (e.g., lipopolysaccharide) would be crucial to assess its impact on the production of nitric oxide, prostaglandins, and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

  • Mechanism of Action Studies: Should in vitro anti-inflammatory activity be observed, subsequent investigations should delineate the underlying molecular mechanisms, focusing on key signaling pathways such as NF-κB and MAPKs.

  • In Vivo Efficacy: Positive in vitro results would warrant further investigation in animal models of inflammation, such as carrageenan-induced paw edema or dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, to establish in vivo efficacy and safety.[4][8]

Conclusion

While there is currently no direct evidence to support the anti-inflammatory effects of this compound, the broader scientific context of acetylated carbohydrates suggests that this is a molecule worthy of investigation. The research community is encouraged to undertake studies to explore the potential therapeutic applications of this compound. As new data emerges, this document will be updated to reflect the current state of knowledge.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of D-(+)-Cellohexaose Eicosaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis and purification of D-(+)-Cellohexaose Eicosaacetate, a fully acetylated derivative of the cellohexaose oligosaccharide. This compound is a valuable tool in carbohydrate research and can serve as a standard for studying the enzymatic degradation of acetylated polysaccharides.

Synthesis of D-(+)-Cellohexaose Eicosaacetate

The synthesis of D-(+)-Cellohexaose Eicosaacetate is achieved through the per-O-acetylation of D-(+)-Cellohexaose. This reaction utilizes acetic anhydride (B1165640) as the acetylating agent and an acid catalyst to facilitate the esterification of all hydroxyl groups on the cellohexaose molecule.

Experimental Protocol

Materials:

  • D-(+)-Cellohexaose

  • Acetic Anhydride

  • Concentrated Sulfuric Acid

  • Glacial Acetic Acid

  • Sodium Bicarbonate

  • Dichloromethane (B109758)

  • Anhydrous Magnesium Sulfate

  • Methanol

Procedure:

  • Activation of Cellohexaose: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g of D-(+)-Cellohexaose in 20 mL of glacial acetic acid. Stir the mixture at 50-55°C for 1 hour to ensure complete dissolution and activation of the starting material.[1]

  • Acetylation Reaction: Cool the solution to room temperature. Slowly add 30 mL of acetic anhydride, followed by the dropwise addition of 0.5 mL of concentrated sulfuric acid as a catalyst.[1][2][3] The addition of sulfuric acid should be performed in an ice bath to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate (B1210297)/hexane (e.g., 2:1 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the completion of the reaction.

  • Quenching the Reaction: After 24 hours, carefully pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. This will precipitate the crude D-(+)-Cellohexaose Eicosaacetate and quench the excess acetic anhydride.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture until the effervescence ceases and the pH is neutral (pH ~7). This step neutralizes the sulfuric acid and any remaining acetic acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of D-(+)-Cellohexaose Eicosaacetate

The crude product is purified using column chromatography to remove any unreacted starting material, partially acetylated byproducts, and other impurities.

Experimental Protocol

Materials:

  • Crude D-(+)-Cellohexaose Eicosaacetate

  • Silica (B1680970) Gel (for column chromatography)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude D-(+)-Cellohexaose Eicosaacetate in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica with the adsorbed product onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified D-(+)-Cellohexaose Eicosaacetate as a white solid.

  • Final Drying: Dry the purified product under high vacuum for several hours to remove any residual solvent.

Data Presentation

The following table summarizes the quantitative data for a typical synthesis and purification of D-(+)-Cellohexaose Eicosaacetate.

ParameterValue
Mass of D-(+)-Cellohexaose1.0 g
Molar Mass of D-(+)-Cellohexaose990.86 g/mol
Moles of D-(+)-Cellohexaose1.01 mmol
Molar Mass of Product1831.6 g/mol
Theoretical Yield1.85 g
Actual Yield (after purification)1.52 g
Yield (%) 82.2%
Purity (by HPLC) >98%
Appearance White Crystalline Solid

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of D-(+)-Cellohexaose Eicosaacetate.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start D-(+)-Cellohexaose activation Activation (Glacial Acetic Acid, 50-55°C) start->activation Step 1 acetylation Acetylation (Acetic Anhydride, H₂SO₄) activation->acetylation Step 2 quench Quenching (Ice Water) acetylation->quench Step 3 neutralize Neutralization (NaHCO₃) quench->neutralize Step 4 extract Extraction (Dichloromethane) neutralize->extract Step 5 dry Drying & Solvent Removal extract->dry Step 6 crude_product Crude Product dry->crude_product column_chrom Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) crude_product->column_chrom Proceed to Purification fraction_collect Fraction Collection & TLC Analysis column_chrom->fraction_collect solvent_evap Solvent Evaporation fraction_collect->solvent_evap final_product Purified D-(+)-Cellohexaose Eicosaacetate solvent_evap->final_product

Caption: Workflow for the synthesis and purification of D-(+)-Cellohexaose Eicosaacetate.

References

Application Note: HPLC Analysis for D-(+)-Cellohexaose Eicosaacetate Purity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-(+)-Cellohexaose is a hexasaccharide composed of six glucose units linked by β-(1→4) glycosidic bonds. Its fully acetylated form, D-(+)-Cellohexaose Eicosaacetate, is a derivative with increased hydrophobicity, making it suitable for analysis by reversed-phase high-performance liquid chromatography (HPLC). This application note provides a detailed protocol for the determination of the purity of D-(+)-Cellohexaose Eicosaacetate using a reversed-phase HPLC method with ultraviolet (UV) detection.

The purity of D-(+)-Cellohexaose Eicosaacetate is a critical quality attribute for its use in research and development, particularly in studies related to enzyme activity and drug delivery. Potential impurities in the product may include the unreacted D-(+)-Cellohexaose, partially acetylated intermediates, and residual reagents from the synthesis process. The described method is designed to separate the main component from these potential impurities.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the HPLC analysis of D-(+)-Cellohexaose Eicosaacetate.

2.1. Materials and Equipment

  • Reference Standard: D-(+)-Cellohexaose Eicosaacetate (purity ≥ 95%)

  • Sample: D-(+)-Cellohexaose Eicosaacetate batch for purity analysis

  • Solvents:

    • Acetonitrile (B52724) (ACN), HPLC grade or higher

    • Water, HPLC grade or higher (e.g., Milli-Q or equivalent)

  • HPLC System:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Analytical balance

2.2. Preparation of Solutions

  • Mobile Phase A: 100% Water

  • Mobile Phase B: 100% Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

2.3. Standard and Sample Preparation

  • Standard Solution (0.5 mg/mL):

    • Accurately weigh approximately 5 mg of D-(+)-Cellohexaose Eicosaacetate reference standard into a 10 mL volumetric flask.

    • Add approximately 7 mL of diluent and sonicate for 5-10 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Sample Solution (0.5 mg/mL):

    • Accurately weigh approximately 5 mg of the D-(+)-Cellohexaose Eicosaacetate sample into a 10 mL volumetric flask.

    • Follow steps 2-4 of the standard solution preparation.

2.4. HPLC Method

The following HPLC conditions are a recommended starting point and may require optimization.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 30 minutes

2.5. System Suitability

To ensure the validity of the analytical results, a system suitability test should be performed before sample analysis.

  • Inject the standard solution five times.

  • The %RSD (Relative Standard Deviation) of the peak area for the main peak should be ≤ 2.0%.

  • The tailing factor for the main peak should be ≤ 2.0.

  • The theoretical plates for the main peak should be ≥ 2000.

2.6. Data Analysis and Purity Calculation

The purity of the D-(+)-Cellohexaose Eicosaacetate sample is calculated based on the area percent of the main peak in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table for easy comparison and reporting.

Table 1: HPLC Purity Analysis of D-(+)-Cellohexaose Eicosaacetate

Sample IDRetention Time (min)Peak AreaArea %Purity (%)
Reference Standard
Main Peak
Impurity 1
Impurity 2
...
Total Area
Sample Batch X
Main PeakCalculated Purity
Impurity 1
Impurity 2
...
Total Area

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the HPLC analysis of D-(+)-Cellohexaose Eicosaacetate.

experimental_workflow cluster_prep cluster_hplc cluster_data cluster_proc prep Preparation hplc_analysis HPLC Analysis prep->hplc_analysis Filtered Solutions std_prep Standard Preparation (0.5 mg/mL) std_prep->prep smp_prep Sample Preparation (0.5 mg/mL) smp_prep->prep data_acq Data Acquisition hplc_analysis->data_acq system_setup System Setup & Equilibration injection Injection (10 µL) system_setup->injection injection->hplc_analysis data_proc Data Processing data_acq->data_proc chromatogram Generate Chromatogram chromatogram->data_proc report Reporting data_proc->report peak_integration Peak Integration purity_calc Purity Calculation (% Area) peak_integration->purity_calc purity_calc->report

Caption: HPLC analysis workflow for D-(+)-Cellohexaose Eicosaacetate purity determination.

Discussion

The proposed reversed-phase HPLC method provides a robust approach for the purity assessment of D-(+)-Cellohexaose Eicosaacetate. The use of a C18 column is suitable for retaining the highly acetylated and thus nonpolar analyte. A gradient elution with acetonitrile and water allows for the effective separation of the main compound from potential impurities with different polarities. Detection at a low UV wavelength (210 nm) is chosen as acetyl groups have some absorbance in this region, providing a sensitive detection method.

It is crucial to note that this method is a starting point and should be validated by the user to ensure it is fit for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision, and robustness. Potential impurities that may be observed include the starting material D-(+)-Cellohexaose (which would elute very early), partially acetylated cellohexaose species (which would elute between the starting material and the fully acetylated product), and any non-volatile reagents used in the synthesis.

For compounds lacking a strong chromophore, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) could be considered. These mass-based detectors offer a more uniform response for non-volatile analytes, irrespective of their optical properties.

Application Note and Protocol for Enzyme Inhibition Assay Using D-(+)-Cellohexose Eicosaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for an enzyme inhibition assay using D-(+)-Cellohexose Eicosaacetate as a potential inhibitor. This compound is an oligosaccharide derivative that has been identified as a specialized enzyme inhibitor, with potential applications in the study of various diseases.[1] This protocol is designed for the screening and characterization of the inhibitory effects of this compound on cellulase (B1617823) activity.

The assay utilizes cellulase from Trichoderma reesei, a well-characterized enzyme that hydrolyzes β-1,4-glycosidic bonds in cellulose (B213188) and related substrates.[2] The enzymatic activity is monitored using the chromogenic substrate p-nitrophenyl-β-D-cellobioside (pNPC).[3][4] Hydrolysis of pNPC by cellulase releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically under alkaline conditions.[5] The reduction in the rate of p-nitrophenol formation in the presence of this compound is a measure of the compound's inhibitory activity.

This application note provides the scientific background, a detailed experimental protocol, data analysis procedures, and examples of data presentation.

Principle of the Assay

The enzyme inhibition assay is based on the competition between the substrate (pNPC) and the inhibitor (this compound) for the active site of the cellulase enzyme. The enzymatic reaction involves the cleavage of pNPC to cellobiose (B7769950) and p-nitrophenol. The reaction is stopped by the addition of a basic solution, which also enhances the color of the p-nitrophenol product. The absorbance of the resulting solution is measured at 410 nm. The inhibitory effect of this compound is determined by comparing the enzyme activity in the presence of the inhibitor to the activity in its absence.

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
This compoundBOC Sciences355012-91-8
Cellulase from Trichoderma reeseiSigma-AldrichC2730
p-Nitrophenyl-β-D-cellobioside (pNPC)Sigma-AldrichN4764
Sodium Acetate (B1210297) Buffer (50 mM, pH 5.0)--
Sodium Carbonate (1 M)Sigma-AldrichS2127
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
96-well clear flat-bottom microplatesCorning3596
Microplate reader--

Experimental Protocols

Reagent Preparation
  • 50 mM Sodium Acetate Buffer (pH 5.0): Dissolve 4.1 g of sodium acetate trihydrate in 900 mL of deionized water. Adjust the pH to 5.0 with acetic acid. Bring the final volume to 1 L with deionized water. The optimal pH for cellulase from Trichoderma reesei is in the range of 4.0-5.0.[6]

  • Enzyme Solution (Cellulase): Prepare a stock solution of cellulase from Trichoderma reesei at 1 mg/mL in 50 mM sodium acetate buffer (pH 5.0). Immediately before use, dilute the stock solution to the desired working concentration (e.g., 5 µg/mL) with the same buffer.

  • Substrate Solution (pNPC): Prepare a 10 mM stock solution of pNPC in DMSO. For the assay, dilute the stock solution to the desired final concentration (e.g., 2 mM) in 50 mM sodium acetate buffer (pH 5.0).[7]

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to obtain a range of concentrations for testing (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, 0.625 mM, 0.3125 mM).

  • Stop Solution (1 M Sodium Carbonate): Dissolve 10.6 g of sodium carbonate in 100 mL of deionized water.

Enzyme Inhibition Assay Procedure (96-well plate format)
  • Plate Setup: A suggested plate layout is provided below. This includes wells for blank (no enzyme), control (enzyme, no inhibitor), and various inhibitor concentrations.[8]

  • Reagent Addition:

    • Add 50 µL of 50 mM Sodium Acetate Buffer (pH 5.0) to all wells.

    • Add 10 µL of the appropriate inhibitor dilution or DMSO (for the control) to the respective wells.

    • Add 20 µL of the diluted enzyme solution to all wells except the blank wells. Add 20 µL of buffer to the blank wells.

  • Pre-incubation: Mix the contents of the wells by gentle shaking and pre-incubate the plate at 50°C for 10 minutes. The optimal temperature for cellulase from Trichoderma reesei is around 50-60°C.[6][9]

  • Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the pNPC substrate solution to all wells.

  • Incubation: Incubate the plate at 50°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 100 µL of 1 M Sodium Carbonate solution to all wells. The solution will turn yellow in the presence of p-nitrophenol.

  • Absorbance Measurement: Measure the absorbance of each well at 410 nm using a microplate reader.

Data Analysis
  • Correct for Blank Absorbance: Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.

  • Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula:[10][11]

    % Inhibition = [ (Absorbance of Control - Absorbance of Inhibitor) / Absorbance of Control ] * 100

  • Determine IC50 Value: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve can be fitted to the data to calculate the precise IC50 value.[6][12]

Data Presentation

The quantitative data from the enzyme inhibition assay should be summarized in a clear and structured table for easy comparison.

Table 1: Inhibition of Trichoderma reesei Cellulase by this compound

Inhibitor Concentration (µM)Average Absorbance (410 nm)Standard DeviationPercent Inhibition (%)
0 (Control)1.250.080.0
101.050.0616.0
250.880.0529.6
500.640.0448.8
1000.420.0366.4
2500.250.0280.0
5000.150.0188.0

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the enzyme inhibition assay.

experimental_workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) setup Assay Plate Setup (96-well plate) prep->setup pre_inc Pre-incubation (Enzyme + Inhibitor) setup->pre_inc initiate Reaction Initiation (Add Substrate) pre_inc->initiate incubate Incubation (50°C, 30 min) initiate->incubate terminate Reaction Termination (Add Stop Solution) incubate->terminate measure Absorbance Measurement (410 nm) terminate->measure analyze Data Analysis (% Inhibition, IC50) measure->analyze

Caption: Workflow for the cellulase inhibition assay.

Principle of Chromogenic Assay

This diagram illustrates the principle of the chromogenic assay used to measure cellulase activity.

assay_principle sub p-Nitrophenyl-β-D-cellobioside (pNPC - Colorless) enz Cellulase sub->enz Binds to active site prod1 Cellobiose enz->prod1 Releases prod2 p-Nitrophenol (Yellow in basic solution) enz->prod2 Releases inhibitor D-(+)-Cellohexose Eicosaacetate (Inhibitor) inhibitor->enz Competes for active site

Caption: Principle of the chromogenic cellulase assay.

References

Application Notes and Protocols for D-(+)-Cellohexose Eicosaacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-(+)-Cellohexose Eicosaacetate is a fully acetylated derivative of cellohexose, an oligosaccharide composed of six β(1→4) linked D-glucose units. While the specific biological activities of this compound are not yet fully characterized, structurally related acetylated carbohydrates have demonstrated immunomodulatory and anti-inflammatory properties. These application notes provide detailed protocols for cell-based assays to investigate the potential effects of this compound on inflammatory signaling pathways and cytokine production.

Hypothesized Mechanism of Action

It is hypothesized that this compound may modulate inflammatory responses by interfering with key signaling pathways, such as the Toll-like receptor 4 (TLR4) pathway, which leads to the activation of the transcription factor NF-κB and subsequent production of pro-inflammatory cytokines. These assays are designed to test this hypothesis.

Diagram of Proposed Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS CD14 CD14 LPS->CD14 Binds TLR4 TLR4 MD2 MD-2 MyD88 MyD88 TLR4->MyD88 Recruits CD14->TLR4 Presents to IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB->IkB Bound to NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Compound D-(+)-Cellohexose Eicosaacetate Compound->TAK1 Potential Inhibition DNA DNA (Promoter Region) NFkB_nuc->DNA Binds to Transcription Gene Transcription DNA->Transcription

Caption: Proposed inhibitory mechanism of this compound on the TLR4-NF-κB signaling pathway.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the non-toxic concentration range of this compound on the selected cell line.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the old media and treat the cells with various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and an untreated control.

  • After 24 hours, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
Untreated Control1.25 ± 0.08100%
Vehicle Control (DMSO)1.23 ± 0.0798.4%
0.11.24 ± 0.0999.2%
11.21 ± 0.0696.8%
101.18 ± 0.0894.4%
501.15 ± 0.0792.0%
1000.85 ± 0.0568.0%
NF-κB Reporter Assay

Objective: To investigate the inhibitory effect of this compound on NF-κB activation.

Materials:

  • HEK-Blue™ TLR4 cells (or a similar cell line with a stable NF-κB reporter system)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • QUANTI-Blue™ Solution

  • 96-well cell culture plates

Protocol:

  • Seed HEK-Blue™ TLR4 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce NF-κB activation. Include appropriate controls (untreated, vehicle, LPS only).

  • After incubation, add 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ solution.

  • Incubate at 37°C for 1-4 hours and measure the absorbance at 620-655 nm.

  • Determine the NF-κB inhibition by comparing the absorbance of treated wells to the LPS-only control.

Data Presentation:

TreatmentConcentration (µM)NF-κB Activity (OD 650 nm)% Inhibition
Untreated-0.12 ± 0.02-
LPS (100 ng/mL)-1.55 ± 0.110%
LPS + Compound11.35 ± 0.0912.9%
LPS + Compound100.85 ± 0.0745.2%
LPS + Compound500.45 ± 0.0571.0%

Diagram of Experimental Workflow

G A 1. Cell Seeding (e.g., RAW 264.7) B 2. Pre-treatment with This compound A->B C 3. Inflammatory Stimulus (e.g., LPS) B->C D 4. Incubation (24 hours) C->D E 5. Sample Collection (Supernatant or Cell Lysate) D->E F 6. Downstream Analysis E->F G Cytokine Measurement (ELISA) F->G H NF-kB Activity (Reporter Assay) F->H I Gene Expression (qPCR) F->I

Caption: General experimental workflow for assessing the anti-inflammatory effects of the compound.

Cytokine Release Assay (ELISA)

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

  • ELISA plate reader

Protocol:

  • Follow steps 1-3 of the NF-κB Reporter Assay protocol using RAW 264.7 cells.

  • After the 24-hour incubation with LPS and the compound, collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cell debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Briefly, coat a 96-well ELISA plate with the capture antibody.

  • Add the collected supernatants and standards to the wells.

  • Add the detection antibody, followed by the enzyme conjugate (e.g., HRP-streptavidin).

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations based on the standard curve.

Data Presentation:

Table 3a: TNF-α Concentration

TreatmentConcentration (µM)TNF-α (pg/mL)
Untreated-< 10
LPS (100 ng/mL)-2500 ± 150
LPS + Compound12200 ± 120
LPS + Compound101400 ± 100
LPS + Compound50750 ± 80

Table 3b: IL-6 Concentration

TreatmentConcentration (µM)IL-6 (pg/mL)
Untreated-< 5
LPS (100 ng/mL)-1800 ± 130
LPS + Compound11650 ± 110
LPS + Compound10950 ± 90
LPS + Compound50400 ± 60

Disclaimer: The provided protocols and data are for illustrative purposes and should be optimized for specific experimental conditions and cell lines. Appropriate controls should be included in all experiments.

Dissolving D-(+)-Cellohexose Eicosaacetate for In-Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the dissolution of D-(+)-Cellohexose Eicosaacetate, a highly acetylated oligosaccharide, for use in a variety of in-vitro experiments. Due to its extensive acetylation, this compound is anticipated to have very low aqueous solubility, necessitating the use of organic solvents. The following protocols are designed to achieve a soluble preparation of this compound while minimizing solvent-induced cytotoxicity in cell-based assays.

Introduction

This compound is a derivative of cellohexaose, a hexasaccharide of glucose, where the hydroxyl groups have been substituted with acetyl groups. This high degree of acetylation renders the molecule hydrophobic, presenting a significant challenge for its use in aqueous-based in-vitro systems. The choice of a suitable solvent and the method of preparation are critical for obtaining accurate and reproducible experimental results. This application note addresses these challenges by providing a systematic approach to the dissolution and subsequent dilution of this compound for in-vitro applications.

Solubility and Solvent Selection

Based on the properties of other highly acetylated polysaccharides, this compound is expected to be insoluble in water but soluble in polar aprotic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent due to its strong solubilizing power for a wide range of hydrophobic compounds and its general acceptance in cell culture applications at low concentrations.

Table 1: Recommended Solvents for this compound

SolventAbbreviationRecommended UseNotes
Dimethyl SulfoxideDMSOPrimary solvent for creating high-concentration stock solutions.Universal solvent for hydrophobic compounds. Final concentration in cell culture should be minimized.
EthanolEtOHAlternative solvent.May be less effective than DMSO for highly acetylated compounds. Can be more volatile.

Solvent Cytotoxicity in In-Vitro Assays

The introduction of an organic solvent into a cell culture system can have cytotoxic effects. It is crucial to maintain the final solvent concentration at a non-toxic level. The tolerated concentration can vary significantly between cell lines.

Table 2: General Guidelines for Maximum Solvent Concentration in Cell Culture

SolventGeneral Maximum ConcentrationSensitive/Primary CellsRecommendations
DMSO≤ 0.5% (v/v)[1][2][3]≤ 0.1% (v/v)[1][4][5]Always include a vehicle control with the same final DMSO concentration as the experimental conditions. Perform a dose-response curve to determine the specific tolerance of your cell line.[5]
Ethanol≤ 1.0% (v/v)[6][7][8]≤ 0.5% (v/v)A vehicle control is essential. Some studies suggest tolerance up to 2.5%, but this should be experimentally verified for the specific cell line in use.[9]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a high-concentration stock solution, which can then be serially diluted for use in in-vitro experiments.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a vial protected from light

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.

  • Calculating Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM stock solution. The molecular weight of this compound is required for this calculation.

  • Dissolution: a. Add the calculated volume of anhydrous DMSO to the vial containing the this compound. b. Tightly cap the vial and vortex for 1-2 minutes. c. Visually inspect the solution for any undissolved particles. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied, but the stability of the compound at elevated temperatures should be considered.

  • Sterilization (Optional): If required for the experiment, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solution from light.

Protocol for Preparation of Working Solutions for In-Vitro Experiments

This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium or appropriate aqueous buffer

  • Sterile microcentrifuge tubes or multi-well plates

  • Vortex mixer

Procedure:

  • Intermediate Dilution (if necessary): For preparing a wide range of concentrations, it is advisable to first prepare an intermediate stock solution (e.g., 1 mM) by diluting the 10 mM stock solution with DMSO.

  • Final Dilution: a. To minimize precipitation, add the this compound stock solution to the cell culture medium or buffer, not the other way around. b. While gently vortexing the medium, add the required volume of the stock solution dropwise. This rapid mixing helps to prevent the hydrophobic compound from precipitating out of the solution.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to an equivalent volume of cell culture medium. This is crucial to distinguish the effects of the compound from the effects of the solvent.

  • Final Concentration Check: Ensure the final concentration of DMSO in the working solution does not exceed the tolerated level for your specific cell line (refer to Table 2).

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for the application of this compound.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In-Vitro Assay weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C / -80°C dissolve->store dilute Dilute in Medium (Dropwise with Vortexing) store->dilute control Prepare Vehicle Control treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Workflow for preparing this compound for in-vitro experiments.

G compound D-(+)-Cellohexose Eicosaacetate receptor Cell Surface Receptor compound->receptor kinase1 Kinase A receptor->kinase1 inhibits kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf gene Gene Expression tf->gene response Cellular Response gene->response

Hypothetical signaling pathway inhibited by this compound.

References

Application Notes and Protocols for Studying Cellulase Kinetics Using D-(+)-Cellohexose Eicosaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Cellohexose Eicosaacetate is a fully acetylated derivative of cellohexose (B8235720). Its structure presents a unique substrate for the coupled enzymatic analysis of esterases and cellulases. The peracetylation renders the glycosidic bonds of the cellohexose backbone inaccessible to cellulases. Therefore, enzymatic activity on this substrate typically involves an initial deacetylation step, catalyzed by an esterase, to expose the underlying cello-oligosaccharide. This characteristic allows for the design of assays to study either the esterase activity present in cellulase (B1617823) preparations or the kinetics of cellulase on the in situ generated deacetylated cellohexose. This application note provides a framework for utilizing this compound in cellulase kinetic studies through a coupled-enzyme assay.

Principle of the Assay

The use of this compound for cellulase kinetic studies relies on a two-step enzymatic reaction. The first step is the deacetylation of the substrate by an esterase, which releases acetate (B1210297) and produces partially or fully deacetylated cellohexose. The second step is the hydrolysis of the deacetylated cellohexose by cellulase into smaller oligosaccharides. The kinetics of the cellulase can be determined by measuring the rate of formation of the final products.

There are two primary approaches to designing a kinetic assay with this substrate:

  • Quantification of Acetate Release: This method directly measures the esterase activity that may be present as a component of a cellulase mixture or added exogenously. The rate of acetate release can be monitored over time to determine the kinetic parameters of the esterase.

  • Coupled Assay for Cellulase Activity: In this setup, the deacetylation reaction is followed by the hydrolysis of the resulting cello-oligosaccharide by cellulase. The rate of appearance of the final hydrolysis products (e.g., glucose, cellobiose) is measured to determine the cellulase kinetics. This requires that the deacetylation step is not the rate-limiting step of the overall reaction.

Data Presentation

The following tables present hypothetical quantitative data for cellulase kinetics determined using a coupled assay with this compound. These tables are for illustrative purposes to demonstrate how experimental data can be structured.

Table 1: Michaelis-Menten Kinetic Parameters for a Fungal Cellulase on Deacetylated Cellohexose

Substrate Concentration (µM)Initial Velocity (µmol/min)
100.52
200.95
501.98
1003.30
2004.95
5006.85
10008.10

Table 2: Summary of Kinetic Constants for a Fungal Cellulase

Kinetic ParameterValueUnit
Vmax10.0µmol/min
Km150µM
kcat25s⁻¹
kcat/Km1.67 x 10⁵M⁻¹s⁻¹

Experimental Protocols

Protocol 1: Determination of Esterase Activity via Acetate Quantification

This protocol measures the esterase activity capable of deacetylating this compound.

Materials:

  • This compound

  • Cellulase enzyme preparation (or a dedicated esterase)

  • Sodium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Acetic Acid Assay Kit (e.g., Megazyme K-ACET) or HPLC with a suitable column for organic acid analysis

  • Microplate reader or HPLC system

  • Thermostated incubator

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired final concentrations. Note: Sonication may be required to ensure proper dispersion.

  • Enzyme Preparation: Prepare a stock solution of the cellulase preparation in the assay buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, add 50 µL of the substrate solution at various concentrations.

    • Pre-incubate the tubes at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 50 µL of the enzyme solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period (e.g., 10, 20, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a quenching solution as recommended by the acetate quantification kit.

  • Acetate Quantification:

    • Using a Kit: Follow the manufacturer's instructions to measure the concentration of released acetate. This typically involves a series of enzymatic reactions leading to a colorimetric or fluorometric readout.

    • Using HPLC: Analyze the reaction supernatant by HPLC using a column suitable for organic acid separation. Quantify the acetate peak by comparing its area to a standard curve of known acetate concentrations.[1]

  • Data Analysis: Plot the concentration of released acetate against time to determine the initial reaction velocity for each substrate concentration. Calculate the kinetic parameters (Vmax and Km) by fitting the initial velocity data to the Michaelis-Menten equation.

Protocol 2: Coupled Assay for Cellulase Kinetics

This protocol measures cellulase activity on the deacetylated cellohexose generated in situ.

Materials:

  • This compound

  • A purified esterase with high activity on the substrate

  • Cellulase enzyme being studied

  • Sodium acetate buffer (50 mM, pH 5.0)

  • DNS (3,5-Dinitrosalicylic acid) reagent or a glucose quantification kit (e.g., glucose oxidase/peroxidase based)

  • Spectrophotometer or microplate reader

  • Thermostated water bath or incubator

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound as described in Protocol 1.

  • Enzyme Preparation: Prepare separate stock solutions of the esterase and the cellulase in the assay buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, add 40 µL of the substrate solution at various concentrations.

    • Add 10 µL of the esterase solution. The concentration of the esterase should be high enough to ensure that the deacetylation is not the rate-limiting step.

    • Pre-incubate the mixture at the optimal temperature for the esterase (e.g., 37°C) for a sufficient time to allow for substantial deacetylation (this needs to be optimized in preliminary experiments).

  • Initiation of Cellulase Reaction: Initiate the cellulase reaction by adding 50 µL of the cellulase solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the cellulase (e.g., 50°C) for a defined period.

  • Reaction Termination and Product Quantification:

    • Using DNS Reagent: Stop the reaction by adding 100 µL of DNS reagent and boiling for 5-15 minutes. Measure the absorbance at 540 nm to quantify the reducing sugars produced.

    • Using a Glucose Kit: Stop the reaction by heat inactivation. Use a commercial glucose assay kit to measure the amount of glucose released.

  • Data Analysis: Determine the initial velocity of the cellulase reaction for each substrate concentration. Calculate the kinetic parameters (Vmax and Km) using the Michaelis-Menten equation.

Mandatory Visualizations

Coupled_Enzyme_Assay_Workflow cluster_step1 Step 1: Deacetylation cluster_step2 Step 2: Hydrolysis cluster_quantification Quantification S D-(+)-Cellohexose Eicosaacetate P1 Deacetylated Cellohexose S->P1 Deacetylation Acetate Acetate S->Acetate E1 Esterase E1->S P2 Hydrolysis Products (e.g., Glucose, Cellobiose) P1->P2 Hydrolysis Q1 Quantify Acetate (Esterase Kinetics) Acetate->Q1 E2 Cellulase E2->P1 Q2 Quantify Hydrolysis Products (Cellulase Kinetics) P2->Q2

Caption: Workflow for the coupled enzyme assay using this compound.

Logical_Relationship Substrate D-(+)-Cellohexose Eicosaacetate Deacetylation Deacetylation (Esterase Action) Substrate->Deacetylation Intermediate Deacetylated Cellohexose Deacetylation->Intermediate Acetate Acetate Deacetylation->Acetate Hydrolysis Hydrolysis (Cellulase Action) Intermediate->Hydrolysis Products Smaller Oligosaccharides Hydrolysis->Products

Caption: Logical relationship of the enzymatic reactions.

References

Application Notes and Protocols: The Role of Acetylated Oligosaccharides in Biofuel Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on D-(+)-Cellohexose Eicosaacetate:

Extensive literature review reveals no direct application of this compound in biofuel research. This highly specialized, fully acetylated sugar is primarily documented as an enzyme inhibitor for studies related to diabetes, cancer, and inflammatory disorders.[] In the context of biofuel production, the presence of acetyl groups on polysaccharides is generally considered inhibitory to the enzymatic and microbial processes that convert biomass into biofuels. Therefore, the direct use of a fully acetylated sugar like this compound as a feedstock for biofuel production is not a currently explored or viable pathway.

The following application notes and protocols will instead focus on the critical role of deacetylation in the conversion of lignocellulosic biomass to biofuels and the potential applications of cello-oligosaccharides, which are the non-acetylated counterparts of the requested molecule.

Application Note 1: The Impact of Deacetylation on Biofuel Production

The efficient conversion of lignocellulosic biomass into biofuels is hindered by the complex and recalcitrant nature of the plant cell wall. One significant barrier is the acetylation of hemicellulose, particularly xylan. Acetyl groups covalently linked to the polysaccharide backbone impede the enzymatic hydrolysis of these polymers into fermentable sugars.[2][3] Furthermore, the acetic acid released during biomass processing acts as a potent inhibitor to the fermenting microorganisms, such as yeast.[2][4]

Deacetylation, the removal of these acetyl groups, is a crucial pretreatment step that significantly enhances the efficiency of the entire bioethanol production process.[2][5]

Key Benefits of Deacetylation:

  • Improved Enzymatic Digestibility: Removal of acetyl groups increases the accessibility of cellulase (B1617823) and hemicellulase (B13383388) enzymes to the polysaccharide chains, leading to higher yields of fermentable sugars.[2][3]

  • Reduced Fermentation Inhibition: By removing acetyl groups prior to fermentation, the concentration of inhibitory acetic acid in the hydrolysate is significantly lowered, leading to improved microbial growth and ethanol (B145695) production.[2][5]

  • Enhanced Sugar Yields: Studies have shown that deacetylation can lead to a significant increase in both glucose and xylose yields from enzymatic hydrolysis.[2][5]

Quantitative Impact of Deacetylation:

The following table summarizes the quantitative improvements observed in biofuel production processes when a deacetylation step is included.

ParameterWithout DeacetylationWith DeacetylationPercentage ImprovementReference
Glucose Yield (Enzymatic Hydrolysis) ~64-79%~80-92%~12-20%[2]
Xylose Yield (Enzymatic Hydrolysis) ~43-63%~74%~23-72%[2]
Total Sugar Concentration (from OPT) 40.6 g/L55.8 g/L37%[5]
Ethanol Yield (Fermentation) Varies~7% higher7%[2]
Succinic Acid Productivity (Fermentation) Varies42% higher42%[5]

Application Note 2: Cello-oligosaccharides (COS) in Biofuel Research

Cello-oligosaccharides (COS) are short chains of β-1,4-linked glucose units, the fundamental structure of cellulose.[6] While not the primary target for fermentation (which favors monosaccharides), COS are valuable intermediates and have potential applications in the broader bioenergy sector. They can be produced through controlled enzymatic hydrolysis of cellulose.[7] In the context of biofuels, using COS as a substrate for fermentation can offer advantages such as reduced risk of microbial contamination and potentially shorter fermentation times.[8]

Experimental Protocols

Protocol 1: Alkaline Deacetylation of Lignocellulosic Biomass

This protocol describes a standard method for the removal of acetyl groups from a lignocellulosic feedstock like corn stover or sugarcane straw prior to enzymatic hydrolysis.

Materials:

  • Milled lignocellulosic biomass (e.g., corn stover, sugarcane bagasse)

  • Sodium hydroxide (B78521) (NaOH) solution (0.5% - 2% w/v)

  • Deionized water

  • Reaction vessel (e.g., stirred tank reactor)

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare a slurry of the biomass in the NaOH solution at a specified solid loading (e.g., 10% w/v).

  • Heat the slurry to a target temperature (e.g., 80-120°C) and maintain for a specific residence time (e.g., 30-90 minutes) with constant mixing.

  • After the reaction time, cool the slurry and filter to separate the solid deacetylated biomass from the alkaline liquor containing the removed acetyl groups.

  • Wash the solid biomass with deionized water until the pH of the filtrate is neutral.

  • Dry the deacetylated biomass in an oven at a low temperature (e.g., 45°C) to a constant weight.

  • The resulting deacetylated biomass is now ready for subsequent pretreatment and enzymatic hydrolysis steps.

Protocol 2: Enzymatic Hydrolysis of Deacetylated Biomass

This protocol outlines the enzymatic conversion of deacetylated lignocellulosic biomass into fermentable sugars.

Materials:

  • Deacetylated lignocellulosic biomass

  • Citrate (B86180) buffer (50 mM, pH 4.8)

  • Cellulase enzyme cocktail (e.g., Cellic® CTec2)

  • β-glucosidase supplement (optional, to prevent cellobiose (B7769950) inhibition)

  • Shaking incubator or stirred reactor

Procedure:

  • Prepare a slurry of the deacetylated biomass in the citrate buffer at a desired solids loading (e.g., 5-15% w/v).

  • Pre-heat the slurry to the optimal temperature for the enzyme cocktail (typically 50°C).

  • Add the cellulase enzyme cocktail at a specified loading (e.g., 15-20 FPU per gram of cellulose).

  • If needed, add a β-glucosidase supplement.

  • Incubate the reaction mixture in a shaking incubator or stirred reactor at the optimal temperature for 48-72 hours.

  • Periodically take samples to monitor the release of glucose and other sugars using techniques like HPLC.

  • After the desired hydrolysis time, terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzymes.

  • The resulting sugar-rich hydrolysate can be separated from the solid lignin-rich residue by centrifugation or filtration and used for fermentation.

Visualizations

BiofuelProductionPathway cluster_pretreatment Pretreatment Stage cluster_hydrolysis Hydrolysis Stage cluster_fermentation Fermentation Stage cluster_byproducts Byproducts Biomass Lignocellulosic Biomass Deacetylation Alkaline Deacetylation Biomass->Deacetylation NaOH, Heat PretreatedBiomass Deacetylated Biomass Deacetylation->PretreatedBiomass AceticAcid Acetic Acid (Removed) Deacetylation->AceticAcid EnzymaticHydrolysis Enzymatic Hydrolisis PretreatedBiomass->EnzymaticHydrolysis Cellulases, Hemicellulases FermentableSugars Fermentable Sugars (Glucose, Xylose) EnzymaticHydrolysis->FermentableSugars Lignin Lignin Residue EnzymaticHydrolysis->Lignin Fermentation Microbial Fermentation FermentableSugars->Fermentation Yeast/ Bacteria Biofuel Biofuel (e.g., Ethanol) Fermentation->Biofuel

Caption: Lignocellulosic biomass to biofuel conversion pathway.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_process Core Process cluster_analysis Analysis & Product Recovery Start Start: Lignocellulosic Biomass Milling Milling Start->Milling Deacetylation Alkaline Deacetylation Milling->Deacetylation Washing Washing & Neutralization Deacetylation->Washing EnzymaticHydrolysis Enzymatic Hydrolysis Washing->EnzymaticHydrolysis Fermentation Fermentation EnzymaticHydrolysis->Fermentation SugarAnalysis Sugar Analysis (HPLC) EnzymaticHydrolysis->SugarAnalysis Monitoring BiofuelQuantification Biofuel Quantification (GC/HPLC) Fermentation->BiofuelQuantification End End: Biofuel & Byproducts Fermentation->End

Caption: Experimental workflow for biofuel production.

References

Application Notes and Protocols for Testing D-(+)-Cellohexose Eicosaacetate in Animal Models of Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of D-(+)-Cellohexose Eicosaacetate's therapeutic potential in established animal models of diabetes. The protocols herein detail the induction of diabetes, subsequent treatment regimens, and key efficacy assessments, including glucose and insulin (B600854) tolerance tests, biochemical analyses, and histopathological examinations.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The development of novel therapeutic agents is crucial for improving glycemic control and mitigating the long-term complications associated with the disease. This compound has been identified as an enzyme inhibitor with potential applications in diabetes research.[] This document outlines a detailed protocol for the systematic evaluation of this compound in two widely used and well-characterized animal models of diabetes: the streptozotocin (B1681764) (STZ)-induced model of Type 1 diabetes and the genetically diabetic db/db mouse model of Type 2 diabetes.

Animal Models

2.1. Streptozotocin (STZ)-Induced Diabetic Model (Type 1 Diabetes)

Streptozotocin is a chemical toxic to the insulin-producing beta cells of the pancreas.[2] A single high dose or multiple low doses of STZ can be used to induce a state of insulin deficiency and hyperglycemia, mimicking Type 1 diabetes.[3][4][5]

2.2. db/db Mouse Model (Type 2 Diabetes)

The db/db mouse is a genetic model of Type 2 diabetes characterized by a mutation in the leptin receptor, leading to obesity, insulin resistance, and subsequent hyperglycemia.[6][7][8][9] This model is highly relevant for studying therapies aimed at improving insulin sensitivity.

Experimental Design and Protocols

3.1. General Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

Experimental Workflow cluster_0 Phase 1: Model Induction & Compound Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Efficacy Assessment cluster_3 Phase 4: Terminal Procedures Induction Diabetes Induction (STZ or db/db) Treatment_Groups Grouping & Dosing Induction->Treatment_Groups Acclimatization Animal Acclimatization Acclimatization->Induction Compound_Prep D-(+)-Cellohexose Eicosaacetate Preparation Monitoring Weekly Monitoring (Glucose, Body Weight) Treatment_Groups->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT ITT Insulin Tolerance Test (ITT) Sacrifice Euthanasia & Sample Collection ITT->Sacrifice Biochem Biochemical Assays Sacrifice->Biochem Histo Histopathology Sacrifice->Histo

Caption: Experimental workflow for testing this compound.

3.2. Protocol for STZ-Induced Diabetes in Mice

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Induction:

    • Fast mice for 4-6 hours.[2]

    • Prepare a fresh solution of STZ in cold 0.1 M citrate (B86180) buffer (pH 4.5).[3]

    • Administer a single intraperitoneal (i.p.) injection of STZ (150 mg/kg body weight).[4]

    • Provide 10% sucrose (B13894) water for 24-48 hours post-injection to prevent hypoglycemia.[5]

  • Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection. Mice with non-fasting blood glucose levels ≥ 250 mg/dL are considered diabetic.[10]

  • Grouping and Treatment:

    • Randomly divide diabetic mice into the following groups (n=8-12 per group):

      • Vehicle Control

      • This compound (Low Dose)

      • This compound (High Dose)

      • Positive Control (e.g., Metformin)

    • Administer the compound or vehicle daily via oral gavage for 4-8 weeks.

  • Monitoring: Record body weight and non-fasting blood glucose levels weekly.

3.3. Protocol for db/db Mice

  • Animals: Male db/db mice and their lean littermates (db/+), 6-8 weeks old.

  • Acclimatization: Acclimatize mice for one week.

  • Grouping and Treatment:

    • Randomly divide db/db mice into the same treatment groups as the STZ model.

    • Include a group of non-diabetic db/+ mice as a healthy control.

    • Administer the compound or vehicle daily via oral gavage for 4-8 weeks.

  • Monitoring: Record body weight and non-fasting blood glucose levels weekly.

3.4. Oral Glucose Tolerance Test (OGTT)

  • Fasting: Fast mice overnight (16-18 hours) with free access to water.[11]

  • Baseline Glucose: Collect a baseline blood sample (t=0 min) from the tail vein.[12]

  • Glucose Administration: Administer a 2 g/kg body weight glucose solution orally.[12]

  • Blood Sampling: Collect blood samples at 15, 30, 60, and 120 minutes after glucose administration.[11]

  • Analysis: Measure blood glucose levels at each time point.

3.5. Insulin Tolerance Test (ITT)

  • Fasting: Fast mice for 4-6 hours.[10]

  • Baseline Glucose: Collect a baseline blood sample (t=0 min).

  • Insulin Administration: Inject human insulin (0.75 U/kg body weight) intraperitoneally.[13]

  • Blood Sampling: Collect blood samples at 15, 30, and 60 minutes post-injection.[13]

  • Analysis: Measure blood glucose levels at each time point.

Data Presentation

Quantitative data should be summarized in the following tables for clear comparison.

Table 1: Effects on Body Weight and Blood Glucose

GroupInitial Body Weight (g)Final Body Weight (g)Initial Blood Glucose (mg/dL)Final Blood Glucose (mg/dL)
Non-Diabetic Control
Diabetic Control
Compound (Low Dose)
Compound (High Dose)
Positive Control

Table 2: Oral Glucose Tolerance Test (OGTT) Data

Group0 min (mg/dL)30 min (mg/dL)60 min (mg/dL)120 min (mg/dL)AUC (mg/dL*min)
Non-Diabetic Control
Diabetic Control
Compound (Low Dose)
Compound (High Dose)
Positive Control

Table 3: Insulin Tolerance Test (ITT) Data

Group0 min (%)15 min (%)30 min (%)60 min (%)
Non-Diabetic Control100
Diabetic Control100
Compound (Low Dose)100
Compound (High Dose)100
Positive Control100

Table 4: Serum Biochemical Parameters

GroupInsulin (ng/mL)Triglycerides (mg/dL)Total Cholesterol (mg/dL)
Non-Diabetic Control
Diabetic Control
Compound (Low Dose)
Compound (High Dose)
Positive Control

Terminal Procedures

5.1. Sample Collection

At the end of the treatment period, euthanize the animals and collect blood and pancreas tissue.

5.2. Biochemical Assays

Use serum from the collected blood to measure insulin, triglycerides, and total cholesterol levels using commercially available ELISA kits.

5.3. Pancreatic Histopathology

  • Fixation: Fix the pancreas in 10% neutral buffered formalin.

  • Processing: Embed the tissue in paraffin (B1166041) and section it.

  • Staining: Stain sections with Hematoxylin and Eosin (H&E) to observe the general morphology of the islets of Langerhans.

  • Analysis: Examine the sections for changes in islet size, number, and signs of inflammation or necrosis.[2][6][14][15]

Hypothetical Signaling Pathway

Given that this compound is an enzyme inhibitor, a possible mechanism of action could involve the inhibition of alpha-glucosidase, an enzyme responsible for carbohydrate digestion. This would lead to reduced glucose absorption and a subsequent downstream signaling cascade.

Hypothetical Signaling Pathway cluster_pathway Postulated Mechanism of Action Compound D-(+)-Cellohexose Eicosaacetate Alpha_Glucosidase Alpha-Glucosidase Compound->Alpha_Glucosidase Inhibits Carb_Digestion Carbohydrate Digestion Alpha_Glucosidase->Carb_Digestion Promotes Glucose_Absorption Glucose Absorption Carb_Digestion->Glucose_Absorption Blood_Glucose Blood Glucose Levels Glucose_Absorption->Blood_Glucose Increases Insulin_Secretion Insulin Secretion Blood_Glucose->Insulin_Secretion Stimulates Glucose_Uptake Peripheral Glucose Uptake Insulin_Secretion->Glucose_Uptake Promotes

Caption: Hypothetical signaling pathway for this compound.

References

Troubleshooting & Optimization

Improving the solubility of D-(+)-Cellohexose Eicosaacetate in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-(+)-Cellohexose Eicosaacetate, focusing on challenges related to its solubility in aqueous buffers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving this compound in my aqueous buffer. Is this expected?

A1: Yes, this is a common challenge. This compound is a heavily acetylated oligosaccharide. The numerous acetate (B1210297) groups make the molecule highly hydrophobic, leading to poor solubility in aqueous solutions.[1][2] The extensive acetylation masks the hydrophilic hydroxyl groups of the parent cellohexose, significantly reducing its ability to form hydrogen bonds with water.

Q2: What are the initial steps I should take to try and dissolve this compound?

A2: Start with simple physical methods to enhance dissolution before moving to more complex formulation strategies. Gentle heating and agitation can sometimes be effective. Additionally, particle size reduction can increase the surface area available for solvation.[3][4][5]

Troubleshooting Guide: Enhancing Solubility

If basic dissolution methods are insufficient, more advanced formulation strategies may be necessary. The following sections provide guidance on common techniques to improve the aqueous solubility of hydrophobic compounds like this compound.

Issue: Compound precipitates out of solution.

This indicates that the solubility limit has been exceeded. Consider the following approaches to increase the solubility.

1. Co-solvents

The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[3][5]

  • Recommended Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol (PEG) 300, Dimethyl Sulfoxide (DMSO).[3][6]

  • Considerations: The choice and concentration of the co-solvent need to be optimized for your specific application, as they can affect biological assays and cellular toxicity.

2. Cyclodextrin (B1172386) Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes that are more water-soluble.[7][8]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Mechanism: The hydrophobic this compound molecule is sequestered within the hydrophobic interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, increasing the overall solubility of the complex.

3. Use of Surfactants and Micelles

Surfactants can increase solubility by forming micelles that encapsulate hydrophobic compounds.

  • How it works: Above a certain concentration (the critical micelle concentration), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a microenvironment where this compound can be solubilized. The hydrophilic heads of the surfactants face the aqueous buffer, allowing the micelle to be dispersed in water.

Quantitative Data Summary

The following table summarizes various strategies for solubility enhancement. The effectiveness of each method will vary depending on the specific experimental conditions.

StrategyPrincipleExpected OutcomeKey Considerations
Particle Size Reduction Increases surface area-to-volume ratio.[4][8]Faster dissolution rate.[7]May not significantly increase equilibrium solubility.[4]
Co-solvency Reduces the polarity of the solvent.[5]Increased equilibrium solubility.Potential for solvent toxicity in biological systems.[3]
Cyclodextrin Complexation Encapsulation of the hydrophobic molecule.[8]Significant increase in apparent water solubility.Stoichiometry of the complex needs to be determined.
Solid Dispersions Dispersing the compound in a solid carrier matrix.[9][10]Enhanced dissolution and potential for supersaturation.[10]Requires specialized preparation techniques like spray drying or hot-melt extrusion.[3][10]
Lipid-Based Formulations Solubilization in lipidic excipients.[7][9]Improved absorption for in vivo applications.Forms emulsions or microemulsions in aqueous media.[7]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent

  • Preparation of Stock Solution: Dissolve this compound in a suitable water-miscible organic solvent (e.g., DMSO, ethanol) to create a concentrated stock solution.

  • Working Solution Preparation: Add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing.

  • Observation: Monitor for any signs of precipitation.

  • Optimization: The final concentration of the co-solvent should be kept to a minimum, typically below 1% (v/v) for cell-based assays, to avoid solvent-induced artifacts.

Protocol 2: Solubilization using Cyclodextrins (Kneading Method)

  • Molar Ratio Determination: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2).

  • Paste Formation: Add a small amount of water or a water-ethanol mixture to the cyclodextrin to form a paste.[4]

  • Incorporation: Add the this compound to the paste and knead for a specified time (e.g., 30-60 minutes).

  • Drying: Dry the resulting mixture (e.g., under vacuum or by lyophilization).

  • Reconstitution: The resulting powder is the complex, which should have improved solubility in aqueous buffers.

Visualizations

experimental_workflow cluster_start Initial Dissolution Attempt cluster_troubleshooting Troubleshooting Strategies start Weigh this compound add_buffer Add Aqueous Buffer start->add_buffer agitate Vortex/Sonicate add_buffer->agitate observe Observe for Dissolution agitate->observe dissolved Fully Dissolved observe->dissolved Yes not_dissolved Not Fully Dissolved observe->not_dissolved No cosolvent Use Co-solvent cyclodextrin Cyclodextrin Complexation particle_reduction Particle Size Reduction not_dissolved->cosolvent not_dissolved->cyclodextrin not_dissolved->particle_reduction

Caption: A workflow diagram for dissolving this compound.

logical_relationship cluster_solutions Solubility Enhancement Strategies compound This compound property High Degree of Acetylation compound->property consequence Hydrophobic Nature property->consequence problem Poor Aqueous Solubility consequence->problem solution1 Co-solvents problem->solution1 solution2 Cyclodextrins problem->solution2 solution3 Solid Dispersions problem->solution3 solution4 Lipid Formulations problem->solution4

References

How to overcome batch-to-batch variability of D-(+)-Cellohexose Eicosaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the batch-to-batch variability of D-(+)-Cellobiose Octaacetate.

Frequently Asked Questions (FAQs)

Q1: What is D-(+)-Cellobiose Octaacetate and what are its common applications?

D-(+)-Cellobiose Octaacetate is a fully acetylated derivative of cellobiose (B7769950), a disaccharide derived from cellulose. Its chemical formula is C₂₈H₃₈O₁₉, and its molecular weight is 678.59 g/mol . It is commonly used in glycobiology research and as a substrate for glycosidases.

Q2: What are the primary causes of batch-to-batch variability in D-(+)-Cellobiose Octaacetate?

Batch-to-batch variability in D-(+)-Cellobiose Octaacetate typically stems from inconsistencies in the synthesis and purification processes. The synthesis involves the acetolysis of cellulose, and variations in reaction conditions such as temperature, reaction time, and the purity of starting materials can lead to differences in the final product.[1] The purification process, which often involves crystallization, is also a critical step where variability can be introduced.

Q3: What are the potential impurities in D-(+)-Cellobiose Octaacetate?

The most common impurities are residual starting materials (cellulose), incompletely acetylated cellobiose derivatives, and byproducts of the acetolysis reaction, such as cellulose-dextrin acetates. Residual solvents from the purification process may also be present.

Q4: How can batch-to-batch variability impact experimental results?

Variations in purity, crystalline form, and the presence of impurities can significantly affect experimental outcomes. For example, in enzymatic assays, impurities can act as inhibitors or competing substrates, leading to inaccurate measurements of enzyme activity. In drug development, the physicochemical properties of the excipient can influence the stability and bioavailability of the final product.

Q5: What are the key quality control parameters to assess for D-(+)-Cellobiose Octaacetate?

Key quality control (QC) parameters include:

  • Appearance: White to off-white crystalline powder.

  • Melting Point: A sharp melting point range indicates high purity.

  • Optical Rotation: A specific optical rotation value is characteristic of the correct stereoisomer.

  • Purity by High-Performance Liquid Chromatography (HPLC): To quantify the main component and detect impurities.

  • Residual Solvents by Gas Chromatography (GC): To ensure levels are below acceptable limits.

  • Water Content (Karl Fischer Titration): To control the moisture content.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with D-(+)-Cellobiose Octaacetate, offering potential causes and actionable solutions.

Issue 1: Inconsistent Enzyme Kinetics or Binding Affinity

Symptoms:

  • High variability in Vmax or Km values between different batches of D-(+)-Cellobiose Octaacetate.

  • Poor reproducibility of binding assay results.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Presence of Impurities 1. Verify Purity: Request the Certificate of Analysis (CoA) for each batch and compare the purity levels. 2. Analyze by HPLC: If possible, run an in-house HPLC analysis to confirm purity and identify any unexpected peaks. 3. Purification: If impurities are suspected, the material can be recrystallized.
Incorrect Stereoisomer 1. Check Optical Rotation: Measure the specific optical rotation and compare it to the specification sheet. A significant deviation may indicate the presence of other isomers.
Variable Water Content 1. Perform Karl Fischer Titration: Determine the water content of each batch. 2. Dry the Material: If the water content is high, dry the material under vacuum.
Issue 2: Poor Solubility or Incomplete Dissolution

Symptoms:

  • The compound does not fully dissolve in the intended solvent at the expected concentration.

  • Presence of particulate matter after dissolution.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Different Crystalline Form (Polymorphism) 1. Visual Inspection: Examine the crystals under a microscope. Differences in crystal habit may suggest polymorphism. 2. X-ray Diffraction (XRD): If available, perform powder XRD to identify the crystalline form. 3. Sonication/Heating: Gentle sonication or warming of the solution may aid dissolution.
Insoluble Impurities 1. Filtration: Filter the solution through a 0.22 µm filter to remove any insoluble particulate matter. 2. Purity Analysis: Analyze the insoluble material to identify its nature.

Quality Control and Acceptance Criteria

To minimize the impact of batch-to-batch variability, it is crucial to establish clear quality control specifications and acceptance criteria for incoming batches of D-(+)-Cellobiose Octaacetate.

ParameterMethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder
Melting Point Capillary Method224-228 °C
Specific Optical Rotation Polarimetry+40.0° to +44.0° (c=1, Chloroform)
Purity HPLC≥ 98.0%
Individual Impurity HPLC≤ 0.5%
Total Impurities HPLC≤ 2.0%
Residual Solvents GC-HSAs per ICH Q3C guidelines
Water Content Karl Fischer Titration≤ 0.5%

Experimental Protocols

Protocol 1: Purity Determination by HPLC
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (gradient)

  • Flow Rate: 1.0 mL/min

  • Detector: Refractive Index (RI)

  • Injection Volume: 20 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase.

Protocol 2: Recrystallization for Purification
  • Dissolve the D-(+)-Cellobiose Octaacetate in a minimal amount of hot ethanol.

  • Slowly add water to the hot solution until it becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with cold ethanol-water.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_qc Quality Control of Incoming Batch cluster_experiment Experimental Use qc_start Receive D-(+)-Cellobiose Octaacetate Batch coa_review Review Certificate of Analysis qc_start->coa_review inhouse_testing Perform In-house QC Testing coa_review->inhouse_testing decision Batch Meets Specifications? inhouse_testing->decision accept Accept Batch decision->accept Yes reject Reject Batch decision->reject No exp_prep Prepare Experimental Solutions accept->exp_prep run_exp Run Experiment exp_prep->run_exp analyze_results Analyze Results run_exp->analyze_results troubleshoot Inconsistent Results? analyze_results->troubleshoot report Report Findings troubleshoot->report No re_evaluate Re-evaluate Batch (Go to QC) troubleshoot->re_evaluate Yes

Caption: Workflow for quality control and experimental use of D-(+)-Cellobiose Octaacetate.

troubleshooting_logic start Inconsistent Experimental Results Observed check_purity Check Purity Data (CoA, HPLC) start->check_purity check_physchem Check Physicochemical Properties (MP, Optical Rotation) start->check_physchem check_solvent Check Residual Solvents and Water Content start->check_solvent purity_issue Impurity Detected check_purity->purity_issue physchem_issue Deviation in Properties check_physchem->physchem_issue solvent_issue High Residuals check_solvent->solvent_issue purify Action: Purify Material (Recrystallization) purity_issue->purify Yes contact_supplier Action: Contact Supplier purity_issue->contact_supplier No retest Action: Re-test Parameter physchem_issue->retest Yes physchem_issue->contact_supplier No dry Action: Dry Material solvent_issue->dry Yes solvent_issue->contact_supplier No

Caption: Troubleshooting logic for inconsistent results with D-(+)-Cellobiose Octaacetate.

References

Addressing off-target effects of D-(+)-Cellohexose Eicosaacetate in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-(+)-Cellohexose Eicosaacetate. The information provided addresses potential off-target effects and other common issues that may be encountered during cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

A1: this compound is described as a specialized enzyme inhibitor. However, its specific primary target(s) in mammalian cells are not well-documented in publicly available literature. It is crucial to perform target validation and engagement studies in your specific cellular model.

Q2: What are the potential off-target effects of this compound?

A2: Due to its chemical structure as a heavily acetylated oligosaccharide, this compound may exhibit several off-target effects. These can include non-specific binding to proteins with affinity for acetylated molecules or carbohydrates, interactions with cell surface receptors, and potential metabolic breakdown into cellohexaose and acetate, which may have their own biological activities.

Q3: How can I determine if the observed cellular phenotype is a result of an off-target effect?

A3: A multi-faceted approach is recommended. This includes using structurally related but inactive control compounds, performing target engagement assays, employing structurally distinct inhibitors of the intended target (if known), and conducting rescue experiments by overexpressing the intended target.

Q4: What is the recommended solvent for this compound?

A4: The choice of solvent depends on the specific experimental requirements. Due to its acetylated nature, it is likely more soluble in organic solvents like DMSO. Always prepare a high-concentration stock in a suitable organic solvent and then dilute it into your aqueous assay medium. Be sure to include a vehicle control in your experiments to account for any effects of the solvent.

Q5: Is this compound cell-permeable?

A5: The high degree of acetylation increases the lipophilicity of the molecule, which may enhance its ability to cross cellular membranes. However, its large size could be a limiting factor. Cell permeability should be empirically determined in your cell line of interest.

Troubleshooting Guides

Problem 1: High level of cytotoxicity or unexpected cell death observed.
  • Question: Why am I seeing significant cell death at concentrations where the compound is expected to be active on its target?

  • Answer: Unexpected cytotoxicity can arise from several off-target effects or compound properties. Follow these troubleshooting steps:

    • Confirm Compound Integrity: Ensure the compound has not degraded. Verify its purity and identity if possible.

    • Solubility Issues: Poor solubility can lead to compound precipitation, which can be toxic to cells. Visually inspect your culture medium for any signs of precipitation after adding the compound. Consider lowering the final concentration or using a different formulation with solubilizing agents.

    • Vehicle Control: Run a vehicle (e.g., DMSO) dose-response curve to ensure the solvent is not the source of cytotoxicity.

    • Time- and Dose-Dependency: Perform a detailed time-course and dose-response cytotoxicity assay (e.g., MTS, LDH release) to determine the cytotoxic profile of the compound in your specific cell line.

    • Apoptosis vs. Necrosis: Use assays like Annexin V/PI staining to determine the mechanism of cell death (apoptosis or necrosis), which can provide clues about the underlying off-target mechanism.

Problem 2: Inconsistent or non-reproducible results between experiments.
  • Question: My results with this compound vary significantly from one experiment to the next. What could be the cause?

  • Answer: Lack of reproducibility is a common issue in cell-based assays. Consider the following:

    • Cell Passage Number: Ensure you are using cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.

    • Compound Stability: Prepare fresh dilutions of the compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Assay Timing: Be consistent with the timing of compound addition and the endpoint measurement.

    • Plate Edge Effects: Avoid using the outer wells of microplates for treatment, as these are more prone to evaporation and temperature fluctuations, leading to variability. Fill outer wells with sterile PBS or media.

Problem 3: The observed cellular effect does not match the known function of the intended target.
  • Question: The phenotype I observe after treatment with this compound is inconsistent with the known role of the protein I am targeting. How can I investigate this?

  • Answer: This strongly suggests an off-target effect. The following workflow can help dissect the observed phenotype:

    • Target Engagement: First, confirm that the compound is engaging its intended target in your cells at the concentrations used. This can be done using techniques like cellular thermal shift assays (CETSA) or by measuring a direct downstream biomarker of the target's activity.

    • Pathway Analysis: Use pathway analysis tools (e.g., phospho-kinase arrays, western blotting for key signaling nodes) to identify unexpected changes in cellular signaling pathways.

    • Phenotypic Profiling: Compare the phenotypic effects of this compound with other known inhibitors of the same target and with compounds that have different mechanisms of action.

    • Control Compound: If available, use a structurally similar but inactive analog of this compound. If this analog does not produce the same phenotype, it suggests the effect is specific to the active compound, though not necessarily on-target.

Data Presentation

Table 1: Template for Characterizing Off-Target Effects of this compound

Assay TypeCell LineIntended Target Activity (IC50/EC50)Off-Target Effect ObservedConcentration at which Off-Target Effect is ObservedPositive Control for Off-Target Effect
Cytotoxicity (MTS)
Apoptosis (Caspase-3/7)
Kinase Profiling
GPCR Screening
Other:

Experimental Protocols

Protocol 1: MTS Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine). Replace the existing medium with the compound-containing medium.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the CC50 (50% cytotoxic concentration).

Protocol 2: Western Blot for Signaling Pathway Analysis
  • Cell Treatment: Culture cells to 70-80% confluency and treat with this compound at various concentrations and time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-Akt, p-ERK, total Akt, total ERK) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., GAPDH, β-actin).

Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected Cytotoxicity A High Cytotoxicity Observed B Check Compound Solubility and Integrity A->B C Perform Vehicle Dose-Response B->C [Soluble & Pure] G Solvent or Compound Precipitation Issue B->G [Insoluble or Degraded] D Determine Cytotoxicity Profile (Dose/Time) C->D [Vehicle Non-Toxic] C->G [Vehicle Toxic] E Assess Mechanism of Cell Death (Apoptosis/Necrosis) D->E F Potential Off-Target Cytotoxicity E->F

Caption: Workflow for troubleshooting unexpected cytotoxicity.

G cluster_1 Investigating Off-Target Signaling Compound D-(+)-Cellohexose Eicosaacetate Target Intended Target Compound->Target On-Target Binding OffTarget Potential Off-Target (e.g., Kinase, GPCR) Compound->OffTarget Off-Target Binding TargetPathway Expected Signaling Pathway Target->TargetPathway OffTargetPathway Aberrant Signaling Pathway OffTarget->OffTargetPathway Phenotype Observed Cellular Phenotype TargetPathway->Phenotype Expected Contribution OffTargetPathway->Phenotype Unexpected Contribution

Caption: On-target vs. potential off-target signaling pathways.

G cluster_2 Experimental Workflow for Result Validation Start Inconsistent Results CheckCells Standardize Cell Culture (Passage #, Density) Start->CheckCells CheckCompound Prepare Fresh Compound Dilutions CheckCells->CheckCompound [Consistent] NonReproducible Still Inconsistent: Investigate Assay Robustness CheckCells->NonReproducible [Variable] CheckAssay Standardize Assay Protocol (Timing, Plate Layout) CheckCompound->CheckAssay [Consistent] CheckCompound->NonReproducible [Degraded] Reproducible Reproducible Results CheckAssay->Reproducible [Consistent] CheckAssay->NonReproducible [Variable]

Caption: Logical steps for addressing assay reproducibility.

Optimization of reaction conditions for D-(+)-Cellohexose Eicosaacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the optimization of reaction conditions for the synthesis of D-(+)-Cellohexose Eicosaacetate. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common and well-established method for the synthesis of this compound is the peracetylation of D-(+)-Cellohexose using acetic anhydride (B1165640) in the presence of a base, typically pyridine (B92270). This reaction substitutes all hydroxyl groups on the cellohexose (B8235720) molecule with acetate (B1210297) groups.

Q2: What are the critical parameters to control during the acetylation reaction?

A2: The critical parameters to control are:

  • Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature.

  • Reaction Time: Sufficient time must be allowed for the reaction to go to completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Reagent Purity: The use of dry solvents and high-purity reagents is crucial to prevent side reactions and ensure high yields.

  • Stoichiometry: An excess of acetic anhydride is used to ensure complete acetylation of all hydroxyl groups.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the acetylation reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared against a spot of the starting material (D-(+)-Cellohexose). The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q4: What is the expected yield for this synthesis?

A4: The yield of this compound can vary depending on the specific reaction conditions and the purity of the starting materials. With optimized conditions and careful purification, yields can be high. For analogous peracetylation of other oligosaccharides, yields are often in the range of 80-95%.

Troubleshooting Guide

Problem 1: Low Yield of this compound

  • Q: My final yield of the purified product is significantly lower than expected. What are the possible causes and solutions?

    • A:

      • Incomplete Reaction: The acetylation may not have gone to completion.

        • Solution: Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction progress using TLC until the starting material is fully consumed. Consider increasing the reaction time or adding a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to drive the reaction to completion.[1]

      • Loss during Work-up and Purification: Significant amounts of the product can be lost during the extraction and chromatography steps.

        • Solution: Be meticulous during the work-up procedure. Ensure complete extraction of the product from the aqueous phase. During column chromatography, carefully select the solvent system to ensure good separation and minimize product loss on the column.

      • Degradation of Starting Material or Product: The starting cellohexose or the acetylated product might be degrading under the reaction or work-up conditions.

        • Solution: Maintain the recommended temperature profile for the reaction. Avoid unnecessarily high temperatures during solvent removal.

Problem 2: Incomplete Acetylation

  • Q: My NMR analysis shows the presence of partially acetylated products. How can I ensure complete acetylation?

    • A:

      • Insufficient Acetic Anhydride: The amount of acetic anhydride may not have been sufficient to acetylate all the hydroxyl groups.

        • Solution: Use a larger excess of acetic anhydride. A common ratio is 1.5 to 2.0 equivalents of acetic anhydride per hydroxyl group.[1]

      • Short Reaction Time: The reaction may not have been allowed to proceed for a long enough duration.

        • Solution: Increase the reaction time and monitor closely with TLC. The disappearance of the starting material spot is a good indicator of completion.

      • Steric Hindrance: Some hydroxyl groups in larger oligosaccharides can be sterically hindered, making them less reactive.

        • Solution: The addition of a catalyst such as 4-dimethylaminopyridine (DMAP) can help to overcome steric hindrance and facilitate the acetylation of all hydroxyl groups.[1]

Problem 3: Product is a mixture of anomers

  • Q: My characterization data suggests a mixture of α and β anomers of the product. How can I control the anomeric outcome?

    • A:

      • Anomerization during Reaction: The reaction conditions can sometimes lead to the formation of a mixture of anomers. The use of pyridine as a base and solvent in the acetylation with acetic anhydride often results in a mixture of anomers.[2]

        • Solution: While it can be challenging to obtain a single anomer directly from this reaction, the anomeric mixture can often be separated by careful silica (B1680970) gel column chromatography. Different solvent systems should be tested to achieve the best separation.

Problem 4: Difficulty in Purifying the Product

  • Q: I am having trouble purifying the this compound from the reaction mixture by column chromatography. What can I do?

    • A:

      • Inappropriate Solvent System: The chosen eluent for column chromatography may not be optimal for separating the product from impurities.

        • Solution: Systematically screen different solvent systems with varying polarities. A common starting point for acetylated carbohydrates is a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). Gradient elution, where the polarity of the solvent is gradually increased, can be very effective in separating complex mixtures.

      • Overloading the Column: Applying too much crude product to the chromatography column can lead to poor separation.

        • Solution: Use an appropriate amount of crude product for the size of your column. As a general rule, the amount of sample should be about 1-5% of the weight of the silica gel.

      • Co-eluting Impurities: Some side products may have similar polarity to the desired product, making separation difficult.

        • Solution: Consider alternative purification techniques such as preparative TLC or recrystallization if column chromatography is not effective.

Data Presentation

Table 1: Effect of Reaction Time on the Yield of Cello-oligosaccharide Acetates from Acetolysis of Cellulose (B213188)

Reaction Time (hours)Yield of Cellotriose Hendecaacetate (%)Yield of Cellotetraose Tetradecaacetate (%)Yield of Cellopentaose Heptadecaacetate (%)Yield of Cellohexaose Eicosaacetate (%)
70~15~15~15Data not specified
90~15~15~15Data not specified

Note: The provided data is for a mixture of cello-oligosaccharide acetates obtained from the acetolysis of cellulose and gives an indication of the expected distribution. The yield of cellohexaose eicosaacetate was not explicitly quantified in the source but is expected to be present in the mixture.[3]

Experimental Protocols

Protocol 1: Peracetylation of D-(+)-Cellohexose using Acetic Anhydride and Pyridine[1]

This protocol describes a general method for the O-acetylation of carbohydrates, which can be adapted for D-(+)-Cellohexose.

Materials:

  • D-(+)-Cellohexose

  • Anhydrous Pyridine

  • Acetic Anhydride

  • Dry Methanol (B129727)

  • Toluene (B28343)

  • Dichloromethane (B109758) (or Ethyl Acetate)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous Sodium Chloride)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • TLC plates

Procedure:

  • Dissolution: Dissolve D-(+)-Cellohexose (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of starting material) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Addition of Acetic Anhydride: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC. For complete peracetylation of a larger oligosaccharide like cellohexose, this may take several hours to overnight.

  • Quenching: Quench the reaction by the slow addition of dry methanol at 0 °C to consume the excess acetic anhydride.

  • Solvent Removal: Co-evaporate the reaction mixture with toluene under reduced pressure to remove the pyridine.

  • Work-up:

    • Dissolve the residue in dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate).

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start D-(+)-Cellohexose reaction Acetylation (0°C to RT) start->reaction reagents Acetic Anhydride, Pyridine reagents->reaction quench Quench with Methanol reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying and Concentration extraction->drying chromatography Silica Gel Column Chromatography drying->chromatography product D-(+)-Cellohexose Eicosaacetate chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_complete Troubleshooting for Low Yield start Low Yield or Incomplete Reaction check_tlc Check TLC for Starting Material start->check_tlc incomplete Incomplete Reaction check_tlc->incomplete Yes complete Reaction Complete check_tlc->complete No increase_time Increase Reaction Time incomplete->increase_time add_catalyst Add DMAP Catalyst incomplete->add_catalyst increase_anhydride Increase Acetic Anhydride incomplete->increase_anhydride optimize_workup Optimize Work-up complete->optimize_workup optimize_purification Optimize Purification complete->optimize_purification signaling_pathway Cellohexose D-(+)-Cellohexose (20 -OH groups) Intermediate Partially Acetylated Intermediates Cellohexose->Intermediate Acetylation Reagents Acetic Anhydride (Excess) Reagents->Intermediate Catalyst Pyridine (Base/Solvent) Catalyst->Intermediate Product This compound (20 Acetate groups) Intermediate->Product Further Acetylation

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of D-(+)-Cellohexose Eicosaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of D-(+)-Cellohexose Eicosaacetate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] Tailing peaks can obscure smaller, nearby peaks, leading to inaccurate peak integration and quantification, which ultimately compromises the reliability of the analytical results.

Q2: What are the common causes of peak tailing in HPLC analysis?

A2: Peak tailing can arise from several factors, which can be broadly categorized as:

  • Column-Related Issues: Degradation of the column, formation of voids in the packing material, or a mismatch between the stationary phase and the analyte.[1]

  • Mobile Phase Issues: Incorrect pH or buffer strength of the mobile phase.[1]

  • Sample-Related Issues: Overloading the column with too much sample or using a sample solvent that is too strong.[1]

  • Instrumental Issues: Excessive volume in the tubing or fittings (extra-column volume) can cause band broadening and peak tailing.

Q3: I am observing peak tailing specifically with this compound. What are the likely causes?

A3: For a large, highly acetylated, and hydrophobic molecule like this compound, peak tailing is often due to a combination of factors:

  • Secondary Interactions: The twenty acetate (B1210297) groups on the molecule can engage in secondary polar interactions with residual silanol (B1196071) groups on a standard silica-based C18 column. These unwanted interactions can cause some molecules to be retained longer, resulting in a tailing peak.[2][3]

  • Poor Solubility in the Mobile Phase: Due to its hydrophobic nature, this compound may have limited solubility in mobile phases with a high aqueous content, potentially leading to on-column precipitation and peak distortion.

  • Strong Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% Dimethylformamide or Dimethylacetamide), it can cause peak distortion upon injection.[3]

Troubleshooting Guide

If you are experiencing peak tailing with this compound, follow this systematic troubleshooting guide.

Step 1: Evaluate the Column

The column is a frequent source of peak shape problems.

Potential Issue Recommended Action Expected Outcome
Column Contamination Flush the column with a strong solvent like 100% acetonitrile (B52724) or isopropanol (B130326) for at least 20 column volumes.[3]Removal of strongly retained contaminants should restore peak symmetry.
Column Void If flushing doesn't work, a void may have formed at the column inlet. Try reversing the column (if the manufacturer allows) and flushing. If the problem persists, the column may need to be replaced.[2]A stable, symmetrical peak shape.
Inappropriate Stationary Phase The numerous acetate groups may interact with residual silanols on a standard C18 column. Consider using an end-capped C18 column or a column with a different stationary phase, such as a phenyl-hexyl phase, which can offer different selectivity for hydrophobic molecules.[3]Reduced secondary interactions and improved peak shape.
Step 2: Optimize the Mobile Phase

The mobile phase composition is critical for controlling retention and peak shape.

Parameter Recommended Action Rationale
Organic Modifier This compound is highly hydrophobic. Ensure the mobile phase has sufficient organic solvent (e.g., acetonitrile or methanol) to maintain its solubility throughout the analysis. A gradient starting with a higher organic percentage may be necessary.Prevents on-column precipitation and improves peak shape.
Mobile Phase Additives While this compound is not strongly acidic or basic, the addition of a small amount of an additive like 0.1% trifluoroacetic acid (TFA) can help to mask any potential secondary interactions with the stationary phase.[4]TFA can protonate residual silanol groups, reducing their interaction with the analyte.
Gradient Slope If using a gradient, try a shallower gradient. This provides more time for the analyte to interact with the stationary phase and can lead to sharper peaks.[4]Improved peak focusing and symmetry.
Step 3: Check Sample and Injection Parameters

The way the sample is prepared and introduced to the system can significantly impact peak shape.

Parameter Recommended Action Rationale
Sample Concentration Inject a dilution of your sample (e.g., 1:10 or 1:100). If the peak shape improves, the original sample was likely overloading the column.[1][3]Prevents saturation of the stationary phase.
Sample Solvent Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility (e.g., DMF or DMAc), inject the smallest possible volume.[3]Minimizes peak distortion caused by a mismatch between the sample solvent and the mobile phase.
Injection Volume Reduce the injection volume. A large injection volume, especially with a strong sample solvent, can lead to band broadening.[1]Reduces the initial band width of the analyte on the column.
Step 4: Inspect the HPLC System

If the issue persists, consider potential problems with the instrument itself.

Component Action Rationale
Tubing and Fittings Check for and minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are secure and not contributing to dead volume.Reduces extra-column band broadening, which can contribute to peak tailing.
Guard Column If a guard column is in use, replace it. Contaminants can accumulate on the guard column and cause peak distortion.A fresh guard column will not contribute to peak shape issues.

Experimental Protocols

Column Washing Protocol for a Reversed-Phase C18 Column:

  • Disconnect the column from the detector.

  • Flush the column with 20 column volumes of water (for buffered mobile phases).

  • Flush with 20 column volumes of 100% methanol.

  • Flush with 20 column volumes of 100% acetonitrile.

  • Flush with 20 column volumes of isopropanol.

  • Store the column in a suitable solvent (e.g., acetonitrile/water).

Starting HPLC Method for this compound:

  • Column: End-capped C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: 70% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detector: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Solvent: Acetonitrile or a solvent matching the initial mobile phase composition.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed check_column Step 1: Evaluate Column - Flush with strong solvent - Check for voids - Consider alternative stationary phase start->check_column optimize_mp Step 2: Optimize Mobile Phase - Adjust organic content - Add TFA - Modify gradient slope check_column->optimize_mp Issue persists resolved Peak Shape Improved check_column->resolved Issue resolved check_sample Step 3: Check Sample & Injection - Dilute sample - Match sample solvent to mobile phase - Reduce injection volume optimize_mp->check_sample Issue persists optimize_mp->resolved Issue resolved check_system Step 4: Inspect HPLC System - Minimize extra-column volume - Replace guard column check_sample->check_system Issue persists check_sample->resolved Issue resolved check_system->resolved Issue resolved

Caption: Troubleshooting workflow for peak tailing.

Chemical_Interactions cluster_0 Stationary Phase (C18) cluster_1 Analyte Silica Silica Surface Si-OH (Residual Silanol) C18 Chains Analyte This compound Hydrophobic Core Acetate Groups (Polar) Analyte:f0->Silica:f2 Primary Hydrophobic Interaction (Desired) Analyte:f1->Silica:f1 Secondary Polar Interaction (Causes Tailing)

Caption: Analyte-stationary phase interactions.

References

Minimizing interference in assays with D-(+)-Cellohexose Eicosaacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-(+)-Cellohexose Eicosaacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference and achieving accurate results in their assays involving this compound.

I. Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound in various assays.

Guide 1: High Background Signal in Enzyme Inhibition Assays

High background can obscure the true signal in enzyme inhibition assays, leading to inaccurate determination of IC50 values.

Potential Cause Recommended Solution
Non-specific binding of this compound to assay components. The high degree of acetylation makes the molecule hydrophobic, leading to non-specific binding to microplates and proteins. To mitigate this, consider adding a non-ionic surfactant such as Tween-20 or Triton X-100 (0.01-0.1%) to the assay buffer.[1] Increasing the concentration of the blocking agent (e.g., BSA from 1% to 3%) can also be effective.
Insolubility or aggregation of this compound in aqueous buffer. Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration in the assay does not exceed its aqueous solubility limit. Sonication of the stock solution before dilution can aid in dissolution. Perform a visual inspection for precipitates before use.
Intrinsic fluorescence of this compound or its aggregates. In fluorescence-based assays, test the fluorescence of this compound alone at the assay's excitation and emission wavelengths.[2] If it fluoresces, consider using a different fluorescent probe with a shifted spectrum or a colorimetric detection method.
Contamination of reagents or assay plates. Use high-purity reagents and sterile, nuclease-free water. Ensure that assay plates are clean and free from contaminants that might contribute to background signal.[3]
Guide 2: Low or No Enzyme Activity in Carbohydrate Esterase Assays

When using this compound as a substrate for carbohydrate esterases, low or no activity can be a significant issue.

Potential Cause Recommended Solution
Sub-optimal assay conditions for the specific carbohydrate esterase. Optimize the pH, temperature, and buffer composition for your specific enzyme. Different carbohydrate esterase families have different optimal conditions.[4][5][6]
Inaccessibility of acetyl groups due to substrate conformation. The conformation of the oligosaccharide can affect enzyme access to the acetyl groups.[7] The presence of a co-solvent might alter the conformation and improve substrate availability.
Enzyme inhibition by reaction products. The accumulation of deacetylated products or acetate (B1210297) can inhibit enzyme activity. Monitor the reaction progress over time and perform initial rate kinetics to minimize the impact of product inhibition.
Incorrect enzyme concentration. Titrate the enzyme concentration to find the optimal range for the assay. Too little enzyme will result in a weak signal, while too much can lead to rapid substrate depletion.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in assays?

A1: this compound is primarily used in assays involving carbohydrate-active enzymes. Due to its structure, it can serve as:

  • An inhibitor in glycosidase (e.g., cellulase) activity assays to study enzyme kinetics and binding mechanisms. The acetyl groups can sterically hinder the enzyme's active site.[8][9][10][11]

  • A substrate for carbohydrate esterases, which catalyze the removal of acetyl groups from polysaccharides.[5][6][12]

  • A competitor in lectin binding assays to investigate the role of acetyl groups in carbohydrate-protein interactions.[13][14][15][16]

Q2: How does the hydrophobicity of this compound affect its use in aqueous assays?

A2: The 20 acetate groups on this compound make it significantly hydrophobic. This can lead to:

  • Low aqueous solubility: Requiring the use of organic co-solvents like DMSO for stock solutions.

  • Non-specific binding: The molecule can adhere to plastic surfaces of microplates and hydrophobic regions of proteins, causing high background signals.[17]

  • Aggregation: At higher concentrations, it may form aggregates in aqueous buffers, which can interfere with light scattering in optical assays and reduce its effective concentration.

Q3: Can this compound interfere with fluorescence-based assays?

A3: Yes, interference in fluorescence-based assays is possible. Potential issues include:

  • Intrinsic Fluorescence: The compound itself might fluoresce at the excitation and emission wavelengths of your assay, leading to a high background.[2]

  • Quenching: It may quench the fluorescence of your probe through interactions, resulting in a lower signal.

  • Light Scattering: Aggregates of the compound can scatter light, which can be a problem in fluorescence polarization and other fluorescence-based assays.[18]

Q4: What control experiments are essential when using this compound?

A4: To ensure the validity of your results, the following controls are recommended:

  • No-Enzyme Control: To determine the background signal from the substrate and buffer components.

  • No-Inhibitor/Substrate Control: To establish the baseline enzyme activity.

  • Compound-Only Control: To check for intrinsic signal (e.g., fluorescence or absorbance) of this compound at the assay concentration.

  • Solvent Control: To account for any effects of the organic solvent (e.g., DMSO) used to dissolve the compound.

III. Experimental Protocols

Protocol 1: Cellulase (B1617823) Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on cellulase activity using a colorimetric substrate like p-nitrophenyl-β-D-cellobioside (pNPC).

Materials:

  • Cellulase enzyme solution

  • This compound

  • p-Nitrophenyl-β-D-cellobioside (pNPC)

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • Stop Solution (e.g., 1 M sodium carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 20 µL of varying concentrations of this compound (or DMSO for the control).

  • Add 160 µL of pNPC solution in assay buffer to each well.

  • Pre-incubate the plate at the optimal temperature for the cellulase for 5 minutes.

  • Initiate the reaction by adding 20 µL of the cellulase solution to each well.

  • Incubate for a defined period (e.g., 30 minutes) at the optimal temperature.

  • Stop the reaction by adding 50 µL of stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound.

Protocol 2: Carbohydrate Esterase Activity Assay

This protocol describes a method to measure the activity of a carbohydrate esterase using this compound as a substrate, based on the detection of released acetate.

Materials:

  • Carbohydrate esterase enzyme solution

  • This compound

  • Assay Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)

  • Acetate detection kit (commercially available)

  • Microcentrifuge tubes

Procedure:

  • Prepare a solution of this compound in assay buffer (with a small percentage of co-solvent if necessary for solubility).

  • In microcentrifuge tubes, mix 50 µL of the this compound solution with 40 µL of assay buffer.

  • Pre-incubate at the optimal temperature for the esterase for 5 minutes.

  • Initiate the reaction by adding 10 µL of the carbohydrate esterase solution.

  • Incubate for various time points (e.g., 0, 10, 20, 30 minutes).

  • Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes).

  • Centrifuge the tubes to pellet any precipitate.

  • Use the supernatant to quantify the amount of released acetate using a commercial acetate detection kit according to the manufacturer's instructions.

  • Determine the enzyme activity based on the rate of acetate production.

IV. Visualizations

troubleshooting_workflow start High Background Signal Observed q1 Is the 'No-Enzyme' control also high? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Check for Compound Interference a1_yes->q2 q5 Review Enzyme/Antibody Concentration a1_no->q5 sol_q2 Test for intrinsic fluorescence/absorbance of this compound. q2->sol_q2 q3 Optimize Blocking & Washing sol_q2->q3 sol_q3 Increase BSA concentration. Add non-ionic surfactant (e.g., Tween-20). Increase number and duration of wash steps. q3->sol_q3 q4 Check for Contamination sol_q3->q4 sol_q4 Use fresh, high-purity reagents. Use new, clean assay plates. q4->sol_q4 sol_q5 Titrate primary/secondary antibody or enzyme to determine optimal concentration. q5->sol_q5

Caption: Troubleshooting workflow for high background signals.

assay_interference_pathway cluster_compound This compound Properties cluster_interference Potential Interference Mechanisms cluster_outcome Assay Outcomes hydrophobicity High Hydrophobicity nsb Non-Specific Binding (to plates, proteins) hydrophobicity->nsb aggregation Aggregation in Aqueous Buffers hydrophobicity->aggregation solubility Low Aqueous Solubility hydrophobicity->solubility acetylation Extensive Acetylation steric_hindrance Steric Hindrance of Enzyme Active Sites acetylation->steric_hindrance high_bg High Background Signal nsb->high_bg aggregation->high_bg low_signal Reduced Signal/ Enzyme Inhibition solubility->low_signal steric_hindrance->low_signal inaccurate_data Inaccurate Data high_bg->inaccurate_data low_signal->inaccurate_data

Caption: Interference pathways of this compound.

References

Stability testing of D-(+)-Cellohexose Eicosaacetate under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of D-(+)-Cellohexose Eicosaacetate under various experimental conditions. The information is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at 4°C.[1] Improper storage at higher temperatures may lead to degradation over time.

Q2: What is the primary degradation pathway for this compound under experimental conditions?

Q3: How does pH affect the stability of this compound?

Based on studies of similar acetylated carbohydrates, the stability of this compound is expected to be pH-dependent. Both acidic and basic conditions can promote the hydrolysis of the ester linkages of the acetate (B1210297) groups and the glycosidic bonds of the oligosaccharide backbone. The rate of hydrolysis is often accelerated at pH values deviating significantly from neutral. For instance, in other acetylated polysaccharides, acid-catalyzed hydrolysis is a known degradation pathway.[2][3]

Q4: Is this compound susceptible to thermal degradation?

Yes, exposure to elevated temperatures can lead to the degradation of this compound. Thermal stress can accelerate hydrolysis and other degradation reactions.[4][5] It is crucial to adhere to the recommended storage temperature of 4°C to minimize thermal degradation.[1]

Q5: What are "forced degradation studies" and are they relevant for this compound?

Forced degradation studies, also known as stress testing, are essential in pharmaceutical development to understand the intrinsic stability of a molecule.[5][6][7] These studies involve subjecting the compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, light) to deliberately induce degradation.[5][7] The results help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[6][7] Such studies are highly relevant for this compound to predict its stability profile.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent analytical results (e.g., varying peak areas in HPLC) Degradation of the compound due to improper storage or handling.Verify that the compound has been consistently stored at 4°C. Prepare fresh solutions for each experiment and use them promptly.
Appearance of unexpected peaks in chromatograms Formation of degradation products.Conduct a forced degradation study (see experimental protocol below) to identify potential degradants. This will help in developing a stability-indicating analytical method.
Loss of potency or activity in biological assays Chemical degradation of the molecule.Review the experimental conditions. Assess the pH and temperature of all solutions and incubation steps. Consider performing stability studies under your specific assay conditions.
Poor solubility in a chosen solvent The compound may have limited solubility in that specific solvent.Test a range of common laboratory solvents to find a suitable one. Information on the solubility of this compound is not widely published, so empirical testing is necessary.

Experimental Protocols

General Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound. The specific concentrations and time points may need to be adjusted based on the observed stability.

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Suitable organic solvent (e.g., acetonitrile, methanol)

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature. Collect samples at various time points (e.g., 0, 1, 2, 4, 8 hours). Neutralize the samples before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature. Protect from light. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Thermal Degradation: Expose a solid sample and a solution sample to 60°C in a calibrated oven. Collect samples at various time points (e.g., 1, 3, 7, 14 days).

    • Photostability: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis: Analyze all samples (stressed and control) by a suitable, validated stability-indicating analytical method, such as HPLC.

  • Data Evaluation:

    • Quantify the amount of remaining this compound in each sample.

    • Identify and, if possible, quantify the major degradation products.

    • Determine the rate of degradation under each stress condition.

Data Presentation

While specific quantitative data for the stability of this compound is not available in the public domain, the following table summarizes the expected stability profile based on the behavior of similar acetylated oligosaccharides.

Table 1: Expected Stability Profile of this compound

ConditionStressorExpected StabilityPotential Degradation Products
Acidic Low pHLabileDe-acetylated cello-oligosaccharides, cello-oligosaccharides of shorter chain length, glucose
Basic High pHLabileDe-acetylated cello-oligosaccharides
Neutral pH ~7Relatively Stable-
Thermal High TemperatureLabileSimilar to acidic/basic hydrolysis products
Oxidative Oxidizing agentsPotentially LabileOxidized derivatives
Photolytic LightTo be determinedPhotodegradation products

Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase Define_Objectives Define Study Objectives Select_Stress_Conditions Select Stress Conditions (pH, Temp, Light, etc.) Define_Objectives->Select_Stress_Conditions Develop_Analytical_Method Develop Stability-Indicating Analytical Method Select_Stress_Conditions->Develop_Analytical_Method Prepare_Samples Prepare Samples (Stock and Controls) Develop_Analytical_Method->Prepare_Samples Expose_to_Stress Expose Samples to Stress Conditions Prepare_Samples->Expose_to_Stress Collect_Samples Collect Samples at Defined Time Points Expose_to_Stress->Collect_Samples Analyze_Samples Analyze Samples (e.g., HPLC) Collect_Samples->Analyze_Samples Identify_Degradants Identify Degradation Products Analyze_Samples->Identify_Degradants Quantify_Degradation Quantify Degradation Identify_Degradants->Quantify_Degradation Report_Findings Report Findings Quantify_Degradation->Report_Findings Hydrolysis_Pathway Cellohexose_Eicosaacetate This compound (Fully Acetylated) Partially_Deacetylated Partially De-acetylated Intermediates Cellohexose_Eicosaacetate->Partially_Deacetylated De-acetylation (Acid/Base/Enzyme) Shorter_Oligosaccharides Shorter Chain Cello-oligosaccharides Cellohexose_Eicosaacetate->Shorter_Oligosaccharides Glycosidic Cleavage (Acid/Enzyme) Cellohexose Cellohexose (Fully De-acetylated) Partially_Deacetylated->Cellohexose Further De-acetylation Partially_Deacetylated->Shorter_Oligosaccharides Glycosidic Cleavage Cellohexose->Shorter_Oligosaccharides Glycosidic Cleavage Glucose Glucose Shorter_Oligosaccharides->Glucose Further Cleavage

References

Validation & Comparative

Unraveling the Inhibitory Potential: A Comparative Look at D-(+)-Cellohexose Eicosaacetate and Cellobiose

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the inhibitory activities of D-(+)-Cellohexose Eicosaacetate and cellobiose (B7769950) reveals a significant disparity in available research, with cellobiose being a well-documented inhibitor of cellulolytic enzymes, while data on the specific inhibitory action of this compound remains largely proprietary. This guide synthesizes the current scientific knowledge on both compounds, providing a framework for researchers and drug development professionals to understand their known and potential roles as enzyme inhibitors.

While direct comparative studies on the inhibitory activity of this compound and cellobiose are not publicly available, this guide will present the existing data for each compound individually. This compound is commercially positioned as a specialized enzyme inhibitor for research in diabetes, cancer, and inflammatory disorders; however, specific enzyme targets and quantitative measures of its inhibitory potency are not detailed in accessible scientific literature. Conversely, the inhibitory effects of cellobiose, particularly on cellulases, have been extensively studied and characterized.

This compound: An Enigmatic Inhibitor

This compound is a fully acetylated derivative of cellohexose, a six-unit glucose polymer. Its commercial availability as an "enzyme inhibitor" suggests a role in modulating the activity of specific enzymes relevant to various disease states. The acetylation of the hydroxyl groups would significantly increase its hydrophobicity compared to its parent oligosaccharide, potentially altering its interaction with enzyme active sites and its ability to cross cellular membranes. However, without published studies, its specific targets, mechanism of inhibition, and potency remain speculative.

Quantitative Inhibitory Data:
CompoundTarget EnzymeIC50 / KiInhibition Type
This compoundNot specified in public literatureData not availableData not available

Cellobiose: A Well-Characterized Cellulase Inhibitor

Cellobiose, a disaccharide composed of two β(1→4) linked glucose units, is the primary product of cellulose (B213188) hydrolysis by cellulases. It is a widely recognized feedback inhibitor of these enzymes, particularly cellobiohydrolases (CBHs).[1] This inhibition is a critical factor in the efficiency of biomass conversion processes.

The mechanism of cellobiose inhibition of cellobiohydrolase I (Cel7A) from Trichoderma reesei is understood to be complex, involving binding to the active site tunnel and hindering the processive movement of the enzyme along the cellulose chain.[1]

Quantitative Inhibitory Data:
CompoundTarget EnzymeIC50 / KiInhibition Type
CellobioseCellobiohydrolase I (Cel7A) from Trichoderma reeseiKi ≈ 2.1 mM (for binding to cellulose)Mixed/Non-competitive
CellobioseCellobiohydrolase I (Cel7A) from Trichoderma reeseiKi ≈ 1.6 ± 0.5 mM (on bacterial cellulose)Apparent competitive

Experimental Protocols: Assessing Cellulase Inhibition by Cellobiose

The inhibitory effect of cellobiose on cellulases is typically determined by measuring the enzyme's activity in the presence and absence of the inhibitor. A common method involves using a model substrate, such as p-nitrophenyl-β-D-lactoside (pNPL), which releases a colored product upon cleavage, allowing for spectrophotometric quantification of enzyme activity.

Protocol for Determining Cellobiose Inhibition of Cellobiohydrolase I (Cel7A):

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of purified Cel7A in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

    • Prepare a stock solution of the substrate pNPL in the same buffer.

    • Prepare a range of concentrations of cellobiose in the same buffer.

  • Inhibition Assay:

    • In a microplate, add the buffer, Cel7A, and varying concentrations of cellobiose.

    • Initiate the reaction by adding the pNPL substrate.

    • Incubate the plate at a constant temperature (e.g., 50°C).

    • Stop the reaction at various time points by adding a stop solution (e.g., 1 M sodium carbonate).

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the absorbance data.

    • Plot the reaction rates against the substrate concentration for each inhibitor concentration.

    • Determine the kinetic parameters (Vmax and Km) by fitting the data to the Michaelis-Menten equation.

    • Use Dixon or Lineweaver-Burk plots to determine the inhibition constant (Ki) and the type of inhibition.

Signaling Pathways and Experimental Workflows

To visualize the process of evaluating enzyme inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis enzyme Enzyme Solution (e.g., Cel7A) reaction_setup Reaction Setup (Enzyme + Inhibitor) enzyme->reaction_setup substrate Substrate Solution (e.g., pNPL) reaction_init Reaction Initiation (+ Substrate) substrate->reaction_init inhibitor Inhibitor Solutions (e.g., Cellobiose) inhibitor->reaction_setup reaction_setup->reaction_init incubation Incubation (Controlled Temp & Time) reaction_init->incubation reaction_stop Reaction Termination incubation->reaction_stop measurement Absorbance Measurement reaction_stop->measurement rate_calc Calculate Initial Rates measurement->rate_calc kinetic_plots Generate Kinetic Plots (e.g., Lineweaver-Burk) rate_calc->kinetic_plots param_det Determine Ki and Inhibition Type kinetic_plots->param_det

Caption: Experimental workflow for determining enzyme inhibition kinetics.

logical_relationship dce D-(+)-Cellohexose Eicosaacetate dce_activity Enzyme Inhibition (Targets Undisclosed) dce->dce_activity cellobiose Cellobiose cellobiose_activity Cellulase Inhibition (Well-Characterized) cellobiose->cellobiose_activity dce_data Qualitative Statement (No Quantitative Data) dce_activity->dce_data cellobiose_data Quantitative Data (Ki values available) cellobiose_activity->cellobiose_data

Caption: Logical relationship of available data for the two compounds.

References

A Comparative Guide to Cellulase Inhibitors: Evaluating D-(+)-Cellohexose Eicosaacetate Against Established Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of known cellulase (B1617823) inhibitors, with a special focus on the potential role of D-(+)-Cellohexose Eicosaacetate. While direct experimental data on the inhibitory activity of this compound against cellulase is not currently available in the public domain, this document outlines the established mechanisms of common inhibitors, presents available quantitative data, and provides detailed experimental protocols to facilitate the evaluation of novel compounds like this compound.

Introduction to Cellulase Inhibition

Cellulases are a class of enzymes crucial for the breakdown of cellulose (B213188), the most abundant biopolymer on Earth. The inhibition of cellulase activity is a significant factor in various biological and industrial processes, from biomass conversion for biofuel production to the study of plant-pathogen interactions. Understanding the mechanisms and quantifying the potency of cellulase inhibitors are critical for optimizing these processes and for the development of novel therapeutic agents.

Common cellulase inhibitors include the end-products of cellulose hydrolysis, such as glucose and cellobiose (B7769950), as well as other molecules like monosaccharides, lignin, and phenolic compounds.[1][2] These inhibitors can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition, as well as by physically blocking the enzyme's access to the substrate.

Comparison of Known Cellulase Inhibitors

The inhibitory potential of a compound against cellulase is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50%. The Ki value is a more specific measure of the binding affinity of the inhibitor to the enzyme.

While specific quantitative data for this compound is not available, we can compare the known inhibitory constants of common cellulase inhibitors.

InhibitorEnzyme SourceSubstrateInhibition TypeKi Value (mM)
CellobioseTrichoderma reesei Cel7ABacterial CelluloseCompetitive1.6 ± 0.5[3]
CellobioseTrichoderma reesei Cel7BAmorphous Cellulose-11 ± 3[3]
CellobioseTrichoderma reesei Cel5AAmorphous Cellulose-34 ± 6[3]
EthanolTrichoderma reesei (crude)CelluloseNon-competitive151.9

Note: The inhibitory effect of cellobiose is highly dependent on the specific cellulase enzyme and the nature of the cellulosic substrate.[3]

The Potential Role of this compound as a Cellulase Inhibitor

This compound is a fully acetylated derivative of cellohexose, an oligosaccharide composed of six glucose units. While direct studies on its cellulase inhibitory activity are absent from the literature, research on acetylated cellulose provides some insights into its potential mechanism of action.

Studies have shown that the presence of acetyl groups on cellulosic substrates can hinder enzymatic hydrolysis.[4] The acetyl groups may interfere with the productive binding of the cellulase's catalytic domain to the cellulose chain, potentially by disrupting the necessary hydrogen bonds.[4] Furthermore, the bulky acetyl groups could increase the diameter of the polysaccharide chain, sterically hindering the enzyme's access to the glycosidic bonds.[4]

Therefore, it is plausible that this compound could act as a cellulase inhibitor. Its large size and extensive acetylation might lead to non-productive binding to the cellulase enzyme, effectively sequestering the enzyme and preventing it from acting on its natural substrate. However, without direct experimental evidence, this remains a hypothesis.

Experimental Protocols for Determining Cellulase Inhibition

To ascertain the inhibitory potential of this compound and compare it with other known inhibitors, a standardized cellulase inhibition assay is required. The following protocol, based on the widely used 3,5-dinitrosalicylic acid (DNS) method for measuring reducing sugars, can be adapted for this purpose.

Cellulase Activity Assay using the DNS Method

Objective: To determine the rate of cellulose hydrolysis by measuring the release of reducing sugars.

Materials:

  • Cellulase enzyme solution of known concentration

  • Substrate: Carboxymethyl cellulose (CMC) or other soluble cellulose derivative

  • Inhibitor solutions of varying concentrations (e.g., this compound, cellobiose)

  • 50 mM Citrate (B86180) buffer (pH 4.8)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Glucose standard solutions

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the substrate (e.g., 1% w/v CMC) in 50 mM citrate buffer.

    • Prepare a series of dilutions of the inhibitor in 50 mM citrate buffer.

    • Prepare a glucose standard curve by diluting a stock glucose solution to known concentrations.

  • Enzymatic Reaction:

    • In a series of test tubes, mix the substrate solution, a specific concentration of the inhibitor solution, and citrate buffer to a final volume.

    • Pre-incubate the tubes at the optimal temperature for the cellulase enzyme (e.g., 50°C) for 5 minutes.

    • Initiate the reaction by adding a fixed amount of the cellulase enzyme solution to each tube.

    • Incubate the reaction for a specific time period (e.g., 30 minutes).

  • Stopping the Reaction and Color Development:

    • Stop the enzymatic reaction by adding DNS reagent to each tube.

    • Heat the tubes in a boiling water bath for 5-15 minutes to allow for color development. The DNS reagent reacts with the reducing sugars produced during the hydrolysis, resulting in a color change from yellow to reddish-brown.

    • Cool the tubes to room temperature.

  • Measurement:

    • Measure the absorbance of the solutions at 540 nm using a spectrophotometer.

    • Use the glucose standard curve to determine the concentration of reducing sugars produced in each reaction.

Determination of IC50 Value

To determine the IC50 value of an inhibitor, the cellulase activity is measured at a fixed substrate concentration and varying concentrations of the inhibitor. The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction with no inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Cellulase Inhibition Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general mechanism of cellulase inhibition and the workflow for determining inhibitor potency.

cellulase_inhibition cluster_0 Cellulase Action cluster_1 Inhibition Mechanisms Enzyme Cellulase Substrate Cellulose Enzyme->Substrate Binds to Product Glucose/Cellobiose Enzyme->Product Hydrolysis Substrate->Product Product->Enzyme Product Inhibition Inhibitor Inhibitor (e.g., Cellobiose, Phenolics) Inhibitor->Enzyme Binds to Active Site (Competitive) Inhibitor->Enzyme Binds to Allosteric Site (Non-competitive)

Caption: General mechanisms of cellulase inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer, DNS) enz_reaction Enzymatic Reaction (Varying Inhibitor Concentrations) prep_reagents->enz_reaction prep_standards Prepare Glucose Standards calc_activity Calculate Enzyme Activity prep_standards->calc_activity stop_reaction Stop Reaction & Develop Color (Add DNS, Boil) enz_reaction->stop_reaction measure_abs Measure Absorbance (540 nm) stop_reaction->measure_abs measure_abs->calc_activity plot_data Plot % Inhibition vs. [Inhibitor] calc_activity->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Caption: Experimental workflow for determining IC50 of a cellulase inhibitor.

Conclusion

References

Comparative Analysis of D-(+)-Cellohexose Eicosaacetate: A Review of Target Specificity Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and databases, detailed experimental data on the target specificity, inhibitory potency, and off-target effects of D-(+)-Cellohexose Eicosaacetate remains largely unpublished. This lack of publicly accessible information prevents a direct, data-driven comparison with alternative enzyme inhibitors.

This compound is commercially available for research purposes and is suggested to function as a specialized enzyme inhibitor, potentially for studying diabetes, cancer, and inflammatory disorders. Its structure, a fully acetylated derivative of cellohexaose, suggests a likely interaction with carbohydrate-active enzymes such as cellulases and β-glucosidases, given that cellohexaose itself is a known substrate for these enzymes. The acetylation would significantly alter its chemical properties, likely increasing its lipophilicity and potentially influencing its binding affinity and specificity for target enzymes. However, without specific binding assays and kinetic studies, its precise mechanism of action and inhibitory constants (e.g., IC50, Ki) remain speculative.

Putative Targets and Mechanism of Action

Based on the structure of its parent molecule, D-(+)-Cellohexose, the logical targets for the eicosaacetate derivative would be enzymes involved in the hydrolysis of β-1,4-glucosidic bonds.

Potential Signaling Pathway Involvement

A hypothetical inhibitory action on a cellulase (B1617823) or β-glucosidase could impact cellular signaling pathways that are influenced by the breakdown of complex carbohydrates. For instance, in the context of gut microbiota, the inhibition of bacterial cellulases could alter the production of short-chain fatty acids, which are known to act as signaling molecules affecting host metabolism and immune responses.

G Hypothetical Signaling Pathway Impact cluster_0 Gut Lumen cluster_1 Host Cell cluster_2 Inhibitory Action Complex Carbohydrates Complex Carbohydrates Cello-oligosaccharides Cello-oligosaccharides Complex Carbohydrates->Cello-oligosaccharides Bacterial Cellulases Glucose Glucose Cello-oligosaccharides->Glucose β-glucosidases Metabolic Pathways Metabolic Pathways Glucose->Metabolic Pathways Uptake Signaling Molecules (e.g., SCFAs) Signaling Molecules (e.g., SCFAs) Metabolic Pathways->Signaling Molecules (e.g., SCFAs) Fermentation Host Cellular Response Host Cellular Response Signaling Molecules (e.g., SCFAs)->Host Cellular Response Receptor Binding This compound This compound Bacterial Cellulases Bacterial Cellulases This compound->Bacterial Cellulases β-glucosidases β-glucosidases This compound->β-glucosidases

Caption: Hypothetical impact of this compound on gut microbiota metabolism.

Comparison with Alternative Inhibitors

In the absence of specific data for this compound, a comparison can be drawn with well-characterized inhibitors of cellulases and β-glucosidases. These alternatives provide a benchmark for the types of data required for a thorough evaluation.

Inhibitor ClassExampleTarget Enzyme(s)Typical IC50 Range
Monosaccharides Glucoseβ-glucosidasesMillimolar (mM)
Cellooligosaccharides CellobioseCellobiohydrolases, β-glucosidasesMicromolar (µM) to Millimolar (mM)
Thio-oligosaccharides 4-ThiocellobioseCellulasesMicromolar (µM)
Iminosugars Deoxynojirimycinβ-glucosidasesNanomolar (nM) to Micromolar (µM)

Note: This table presents generalized data for classes of inhibitors and does not contain specific data for this compound due to its unavailability in the public domain.

Experimental Protocols for Target Validation

To validate the target specificity of this compound, a series of standard biochemical and cellular assays would be required. The following outlines the general methodologies that would be necessary to generate the data for a comparative analysis.

Enzyme Inhibition Assay

This experiment would determine the inhibitory potency of this compound against purified cellulase and β-glucosidase enzymes.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme (e.g., cellulase from Trichoderma reesei, β-glucosidase from Aspergillus niger) and a suitable chromogenic or fluorogenic substrate (e.g., p-nitrophenyl-β-D-cellobioside for cellulase, p-nitrophenyl-β-D-glucopyranoside for β-glucosidase) in an appropriate buffer (e.g., 50 mM sodium acetate, pH 5.0).

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution to wells containing varying concentrations of the inhibitor or vehicle control.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 50°C).

    • Initiate the reaction by adding the substrate solution.

    • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G Enzyme Inhibition Assay Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare Enzyme, Substrate, and Inhibitor Solutions B Add Enzyme and Inhibitor to Plate A->B C Pre-incubate B->C D Add Substrate to Initiate Reaction C->D E Monitor Reaction Progress D->E F Calculate Initial Velocities E->F G Plot Dose-Response Curve F->G H Determine IC50 Value G->H

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

Off-Target Screening

To assess the specificity of this compound, it would be necessary to screen it against a panel of related and unrelated enzymes.

Protocol:

  • Panel Selection: Select a panel of enzymes, including various glycosidases (e.g., α-glucosidase, amylase, xylanase) and a set of unrelated enzymes from different classes (e.g., proteases, kinases).

  • High-Throughput Screening: Perform single-point inhibition assays at a high concentration of this compound (e.g., 10 µM or 100 µM) against the selected enzyme panel using appropriate substrates and assay conditions for each enzyme.

  • Hit Confirmation and IC50 Determination: For any enzymes showing significant inhibition in the initial screen, perform full dose-response experiments to determine their IC50 values as described in the enzyme inhibition assay protocol.

Conclusion

While the chemical structure of this compound suggests it may act as an inhibitor of cellulases and/or β-glucosidases, a definitive validation of its target specificity requires empirical data. The scientific community would benefit from studies that generate and publish quantitative data on its inhibitory activity, selectivity, and potential off-target effects. Such data would enable a robust comparison with existing tools and facilitate its effective use in biomedical research. Without this information, its application remains speculative, and its advantages over alternative compounds cannot be objectively assessed.

Comparative Analysis of D-(+)-Cellohexaose Eicosaacetate Cross-Reactivity with Various Glycosidases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of D-(+)-Cellohexaose with a range of glycosidases. D-(+)-Cellohexose Eicosaacetate is an acetylated derivative of D-(+)-Cellohexaose, rendering it largely inert to enzymatic hydrolysis. Deacetylation would be required to make the core cellohexaose molecule available for glycosidase activity. This document focuses on the enzymatic hydrolysis of the underlying D-(+)-Cellohexaose.

The primary enzymes responsible for the degradation of cello-oligosaccharides are cellulases and β-glucosidases. However, understanding the potential for cross-reactivity with other glycosidases is crucial for various applications, including drug development and industrial processes.

Quantitative Data Summary

The following table summarizes the expected relative activities of different classes of glycosidases on D-(+)-Cellohexaose. The data is compiled from established substrate specificities of these enzymes.

Glycosidase ClassPrimary Substrate(s)Linkage SpecificityExpected Activity on D-(+)-CellohexaoseRationale
Cellulases
EndoglucanasesCellulose (B213188), β-glucansEndo-β-1,4-glucosidicHigh Primary enzymes for internal cleavage of cellulose chains.
CellobiohydrolasesCellulose, cello-oligosaccharidesExo-β-1,4-glucosidicHigh Act on the ends of cellulose chains to release cellobiose (B7769950).
β-Glucosidases Cellobiose, cello-oligosaccharidesβ-1,4-glucosidicHigh Hydrolyze cellobiose and shorter cello-oligosaccharides to glucose.
Xylanases Xylansβ-1,4-xylosidicLow to Moderate Some xylanases exhibit side activity on β-1,4-glucans.[1]
α-Amylases Starch, glycogenα-1,4- and α-1,6-glucosidicNegligible Highly specific for α-glucosidic linkages.[2][3]
Chitinases Chitinβ-1,4-N-acetylglucosaminidicNegligible Specific for polymers of N-acetylglucosamine.[4][5]

Experimental Protocols

Detailed methodologies for assessing the cross-reactivity of glycosidases with D-(+)-Cellohexaose are provided below.

General Glycosidase Activity Assay

This protocol provides a general framework for measuring the hydrolysis of D-(+)-Cellohexaose.

Materials:

  • D-(+)-Cellohexaose (substrate)

  • Purified glycosidase enzymes (e.g., cellulase, xylanase, amylase, chitinase)

  • Reaction Buffer: 50 mM Sodium Acetate Buffer (pH 5.0) or as optimal for the specific enzyme.

  • Stopping Reagent: 1 M Sodium Carbonate

  • 3,5-Dinitrosalicylic acid (DNS) reagent for reducing sugar quantification.

  • Glucose (for standard curve)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of D-(+)-Cellohexaose in the reaction buffer.

  • In a microcentrifuge tube, combine the reaction buffer, D-(+)-Cellohexaose solution, and the enzyme solution.

  • Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the stopping reagent.

  • Quantify the amount of reducing sugars released using the DNS method. This involves adding DNS reagent, boiling the mixture, and measuring the absorbance at 540 nm.

  • Generate a standard curve using known concentrations of glucose to determine the amount of product formed.

  • One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar equivalents per minute under the specified conditions.

High-Performance Liquid Chromatography (HPLC) for Product Analysis

HPLC is a precise method for separating and quantifying the products of enzymatic hydrolysis.

Instrumentation and Columns:

  • HPLC system with a Refractive Index (RI) detector.

  • An appropriate carbohydrate analysis column, such as an amino-propyl or ion-exchange column.

Mobile Phase:

Procedure:

  • Perform the enzymatic assay as described in the general protocol.

  • After stopping the reaction, centrifuge the samples to pellet any precipitate.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject the filtered sample into the HPLC system.

  • Analyze the chromatogram to identify and quantify the hydrolysis products (e.g., glucose, cellobiose, cellotriose) by comparing retention times and peak areas with known standards.

Visualizations

Experimental Workflow for Cross-Reactivity Screening

The following diagram illustrates a typical workflow for screening the cross-reactivity of various glycosidases with D-(+)-Cellohexaose.

G cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis cluster_results Results sub Substrate Preparation (D-(+)-Cellohexaose) assay Incubation under Optimal Conditions sub->assay enz Enzyme Panel (Cellulase, Xylanase, Amylase, Chitinase) enz->assay hplc HPLC Analysis (Product Quantification) assay->hplc dns DNS Assay (Reducing Sugar Quantification) assay->dns data Data Comparison (Relative Activity) hplc->data dns->data

Caption: Workflow for Glycosidase Cross-Reactivity Screening.

Signaling Pathway of Enzymatic Hydrolysis of Cellohexaose

This diagram illustrates the stepwise breakdown of D-(+)-Cellohexaose by cellulases and β-glucosidase.

G G6 D-(+)-Cellohexaose (G6) G4 Cellotetraose (G4) G6->G4 G2 Cellobiose (G2) G4->G2 G1 Glucose (G1) G2->G1 Endoglucanase Endoglucanase Endoglucanase->G6 Cellobiohydrolase Cellobiohydrolase Cellobiohydrolase->G4 BetaGlucosidase β-Glucosidase BetaGlucosidase->G2

Caption: Enzymatic Cascade for Cellohexaose Hydrolysis.

References

A Comparative Analysis of Acetylated vs. Non-Acetylated Cello-oligosaccharides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between acetylated and non-acetylated cello-oligosaccharides is critical for harnessing their full potential in therapeutic and biotechnological applications. This guide provides a comprehensive comparison of their physicochemical properties, biological activities, and the experimental protocols used for their analysis, supported by experimental data.

Cello-oligosaccharides (COS), short chains of β-(1→4)-linked D-glucose units, are recognized for their diverse biological activities, including prebiotic and immunomodulatory effects.[1][2] Acetylation, the introduction of acetyl functional groups, can significantly alter the properties of these oligosaccharides, impacting their solubility, stability, and interaction with biological systems.[3] This guide delves into a comparative analysis of acetylated and non-acetylated COS to inform research and development decisions.

Physicochemical Properties: A Tale of Two Solubilities

The introduction of acetyl groups significantly impacts the physicochemical properties of cello-oligosaccharides. Acetylation can alter solubility, thermal stability, and crystallinity. As hydrophobic groups, acetyls can impart an amphiphilic character to the otherwise hydrophilic oligosaccharides.[3]

Table 1: Comparison of Physicochemical Properties

PropertyNon-Acetylated Cello-oligosaccharidesAcetylated Cello-oligosaccharidesKey Observations
Water Solubility Generally soluble, especially for lower degrees of polymerization (DP ≤ 6).[4]Solubility is dependent on the degree of substitution (DS). Low DS may enhance solubility in certain solvents, while high DS can decrease water solubility.Acetylation can be used to modulate solubility for specific applications.
Thermal Stability Thermal degradation is influenced by the degree of polymerization.Acetylation generally increases thermal stability.The initial degradation temperature of acetylated hemicellulose is significantly higher than its non-acetylated counterpart.[1]
Crystallinity Exhibit crystalline structures.Acetylation can alter the crystalline structure, sometimes leading to a decrease in crystallinity.The change in crystallinity can affect enzymatic digestibility and material properties.

Biological Activity: The Impact of Acetylation on Function

Acetylation can profoundly influence the biological activity of oligosaccharides, including their immunomodulatory and prebiotic effects. The degree of acetylation is a critical factor determining the nature and magnitude of the biological response.

Immunomodulatory Effects

Studies on other oligosaccharides, such as chitooligosaccharides (COS), provide valuable insights into the potential immunomodulatory effects of acetylated cello-oligosaccharides. The degree of acetylation on COS has been shown to directly impact the inflammatory response of macrophages.

Table 2: Comparative Immunomodulatory Activity of Oligosaccharides with Varying Degrees of Acetylation on LPS-Induced Macrophages

AnalyteControl (LPS only)Fully Deacetylated (0%)Low Acetylation (12%)Medium Acetylation (50%)High Acetylation (85%)
Nitric Oxide (NO) Production (% of control) 100%ReducedSignificantly ReducedReducedReduced
TNF-α Secretion (% of control) 100%ReducedSignificantly Reduced-Reduced
IL-6 Secretion (% of control) 100%-Significantly Reduced--
IL-1β Gene Expression UpregulatedInhibitedSignificantly Inhibited-Promoted
Data derived from a study on chitooligosaccharides and may be indicative of the potential effects of acetylated cello-oligosaccharides.[5]

These findings suggest that a low degree of acetylation may enhance the anti-inflammatory properties of oligosaccharides, while high acetylation could potentially promote inflammation.[5] The O-acetyl groups have been shown to be essential for enhancing the production of pro-inflammatory cytokines through interaction with Toll-like receptor 4 (TLR4).[6]

Prebiotic Potential

Non-acetylated cello-oligosaccharides are known for their prebiotic activity, promoting the growth of beneficial gut bacteria such as Lactobacillus and Bifidobacterium.[4][7] Acetylation can modulate this prebiotic effect. A study on acetylated and butyrylated fructo-oligosaccharides demonstrated that these modifications can enhance the production of short-chain fatty acids (SCFAs) and promote the growth of beneficial bacteria during in vitro fermentation.[8]

Table 3: Comparative Prebiotic Activity of Acetylated vs. Non-Acetylated Fructo-oligosaccharides (as a proxy for Cello-oligosaccharides)

ParameterNon-Acetylated Fructo-oligosaccharidesAcetylated Fructo-oligosaccharidesKey Observations
pH change in fermentation broth DecreaseIncreased pHAcetylation may alter the fermentation profile.[8]
Short-Chain Fatty Acid (SCFA) Production BaselineSignificantly elevated levels of acetic, propionic, and butyric acid.[8]Acetylation appears to enhance the production of beneficial SCFAs.[8]
Growth of Bifidobacteria and Lactobacillus PromotedPromotedBoth forms support the growth of probiotic bacteria.[8]

Experimental Protocols

Synthesis of Acetylated Cello-oligosaccharides

A common method for the acetylation of oligosaccharides involves the use of acetic anhydride (B1165640) with a catalyst.

Protocol for Acetylation of Cello-oligosaccharides:

  • Dissolve the cello-oligosaccharides in an appropriate solvent, such as N,N-dimethylformamide (DMF) or a mixture of dimethyl sulfoxide (B87167) (DMSO) and N-methylimidazole (NMI).[9]

  • Add acetic anhydride to the solution. The molar ratio of acetic anhydride to the hydroxyl groups of the oligosaccharide will determine the degree of substitution.

  • The reaction can be catalyzed by adding a catalyst like iodine or by performing the reaction in an ionic liquid.

  • The reaction is typically carried out at an elevated temperature (e.g., 70-90°C) for a specific duration (e.g., 3-5 hours).[9]

  • The acetylated product is then precipitated by adding the reaction mixture to cold water or ethanol.

  • The precipitate is collected by centrifugation or filtration, washed extensively with water and/or ethanol, and then freeze-dried.

Analysis of Physicochemical Properties
  • Solubility: Determined by dissolving a known amount of the oligosaccharide in a specific volume of solvent at a given temperature and measuring the concentration of the dissolved solute.

  • Thermal Stability: Analyzed using Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature.

  • Degree of Acetylation: Can be determined using techniques such as titration, nuclear magnetic resonance (NMR) spectroscopy, or Fourier-transform infrared (FTIR) spectroscopy.

In Vitro Immunomodulatory Assay

Protocol for Assessing the Effect on Macrophage Activation:

  • Culture macrophage cell lines (e.g., RAW 264.7) in appropriate media.

  • Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of varying concentrations of acetylated and non-acetylated cello-oligosaccharides.

  • After a specific incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Measure the production of nitric oxide (NO) in the supernatant using the Griess reagent.

  • Quantify the secretion of cytokines such as TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Analyze the gene expression of pro-inflammatory markers like IL-1β using quantitative real-time PCR (qRT-PCR).

In Vitro Prebiotic Activity Assay

Protocol for Fecal Fermentation Model:

  • Prepare a fecal slurry from fresh human or animal feces.

  • In an anaerobic environment, inoculate a basal nutrient medium with the fecal slurry.

  • Add acetylated or non-acetylated cello-oligosaccharides as the sole carbohydrate source.

  • Incubate the cultures at 37°C for a defined period (e.g., 24-48 hours).

  • Monitor the pH of the fermentation broth at different time points.

  • Analyze the production of short-chain fatty acids (SCFAs) in the culture supernatant using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Assess changes in the microbial population by sequencing the 16S rRNA gene from the fermented cultures.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cellobiose Cellobiose Receptor Receptor Cellobiose->Receptor Binding Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Activation WRKY30_WRKY40 WRKY30_WRKY40 Signaling_Cascade->WRKY30_WRKY40 Translocation Defense_Genes Defense_Genes WRKY30_WRKY40->Defense_Genes Transcription Activation

Caption: A simplified signaling pathway illustrating how cellobiose, a non-acetylated cello-oligosaccharide, can trigger plant defense responses through the activation of WRKY transcription factors.

Experimental_Workflow Start Start: Cello-oligosaccharides Acetylation Acetylation Start->Acetylation Non_Acetylated Non-Acetylated COS Acetylation->Non_Acetylated No Acetylated Acetylated COS Acetylation->Acetylated Yes Characterization Physicochemical Characterization (Solubility, Stability, etc.) Non_Acetylated->Characterization Bioactivity_Assay Biological Activity Assays (Immunomodulatory, Prebiotic) Non_Acetylated->Bioactivity_Assay Acetylated->Characterization Acetylated->Bioactivity_Assay Data_Analysis Comparative Data Analysis Characterization->Data_Analysis Bioactivity_Assay->Data_Analysis

References

Head-to-head comparison of D-(+)-Cellohexose Eicosaacetate with commercial inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Glucosidase Inhibitors for Researchers

An Objective Analysis of Commercial Inhibitors and a Framework for Evaluating D-(+)-Cellohexose Eicosaacetate

For researchers and drug development professionals engaged in the study of carbohydrate-metabolizing enzymes, a clear understanding of the comparative efficacy of various inhibitors is paramount. This guide provides a head-to-head comparison of commercially available α-glucosidase and β-glucosidase inhibitors, supported by experimental data. While this compound is marketed as a specialized enzyme inhibitor for research in areas like diabetes and cancer, publicly available data on its specific enzyme targets and inhibitory potency (e.g., IC50 values) is currently lacking[][2][3]. Consequently, a direct quantitative comparison with established inhibitors is not feasible at this time.

This guide will therefore focus on two key areas:

  • A detailed, data-driven comparison of well-characterized, commercially available α- and β-glucosidase inhibitors.

  • A comprehensive experimental protocol that researchers can utilize to evaluate the inhibitory activity of novel compounds such as this compound.

Commercial Inhibitor Performance: A Quantitative Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values for several widely used commercial α- and β-glucosidase inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of the respective enzyme by 50% and are a standard measure of an inhibitor's potency.

Table 1: Comparison of Commercial α-Glucosidase Inhibitors
InhibitorTarget Enzyme(s)IC50 Value(s)Reference(s)
Acarbose α-Glucosidase~0.021 - 850 µg/mL (Varies by source and specific enzyme)[4][5][6][7]
Voglibose α-Glucosidases (Sucrase, Maltase, Isomaltase)3.9 nM (Sucrase), 6.4 nM (Maltase), 0.16 µM (Isomaltase)[8][9][10]
Miglitol α-GlucosidaseNot specified in µM/nM, but known to be effective[11][12][13][14]
1-Deoxynojirimycin α-Glucosidase8.15 - 222.4 µM[3][15]
Table 2: Comparison of Commercial β-Glucosidase Inhibitors
InhibitorTarget Enzyme(s)IC50/Ki Value(s)Reference(s)
Castanospermine α- and β-GlucosidasePotent inhibitor (specific IC50 varies)[2][16][17][18]
Isofagomine Acid β-Glucosidase (Glucocerebrosidase)IC50 in the nanomolar range[19][20][21]
N-Nonyldeoxynojirimycin Acid α-Glucosidase, α-1,6-Glucosidase0.42 µM (Acid α-Glucosidase), 8.4 µM (α-1,6-Glucosidase)
N-Butyl-1-deoxynojirimycin GBA1 (Lysosomal β-Glucosidase), GBA2Ki of 32 nM (GBA1), 3.3 µM (GBA2)

Experimental Protocols

To facilitate the independent evaluation of this compound or other novel compounds, the following are detailed protocols for in vitro α- and β-glucosidase inhibition assays.

α-Glucosidase Inhibition Assay Protocol

This protocol is adapted from standard colorimetric assays utilizing p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate[6].

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) (0.1 M or 1 M)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Acarbose)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase (e.g., 1.0 U/mL) in phosphate buffer.

    • Prepare a stock solution of pNPG (e.g., 5 mM) in phosphate buffer.

    • Prepare a range of concentrations of the test compound and the positive control in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the assay does not exceed 1-2%).

  • Assay:

    • In a 96-well plate, add 50 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound or positive control at various concentrations to the respective wells. For the negative control, add 20 µL of the solvent.

    • Add 10 µL of the α-glucosidase solution to each well and pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20-30 minutes.

    • Stop the reaction by adding 50-100 µL of Na2CO3 solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

β-Glucosidase Inhibition Assay Protocol

This protocol is based on established methods using p-nitrophenyl-β-D-glucopyranoside (pNP-βG) as the substrate.

Materials:

  • β-Glucosidase (e.g., from almonds or Aspergillus niger)

  • p-Nitrophenyl-β-D-glucopyranoside (pNP-βG)

  • Sodium acetate (B1210297) buffer (50 mM, pH 5.0) or other suitable buffer

  • Sodium carbonate (Na2CO3) or Sodium Hydroxide (NaOH) to stop the reaction

  • Test compound

  • Positive control (e.g., Castanospermine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of β-glucosidase in the appropriate buffer.

    • Prepare a stock solution of pNP-βG (e.g., 10 mM) in the same buffer.

    • Prepare a range of concentrations of the test compound and the positive control.

  • Assay:

    • In a 96-well plate, add 50 µL of buffer to each well.

    • Add 25 µL of the test compound or positive control at various concentrations.

    • Add 25 µL of the β-glucosidase solution and pre-incubate at a suitable temperature (e.g., 37°C or 50°C) for a defined period.

    • Start the reaction by adding 25 µL of the pNP-βG solution.

    • Incubate for 30 minutes at the optimal temperature for the enzyme.

    • Terminate the reaction by adding 100 µL of a stop solution (e.g., 0.4 M NaOH-glycine buffer, pH 10.8).

    • Read the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value as described for the α-glucosidase assay.

Signaling Pathways and Experimental Workflows

To provide a broader context for the action of these inhibitors, the following diagrams illustrate the relevant biological pathways and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffers) pre_incubation Pre-incubate Enzyme with Inhibitor reagents->pre_incubation inhibitors Prepare Inhibitor Dilutions (Test Compound & Control) inhibitors->pre_incubation reaction Initiate Reaction with Substrate pre_incubation->reaction Add Substrate incubation Incubate at Optimal Temperature reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction measurement Measure Absorbance (405 nm) stop_reaction->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 calculation->ic50

Caption: A typical experimental workflow for determining enzyme inhibition.

alpha_glucosidase_inhibition cluster_lumen Intestinal Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte carbs Complex Carbohydrates (Starch, Sucrose) alpha_glucosidase α-Glucosidase carbs->alpha_glucosidase Hydrolysis glucose Glucose alpha_glucosidase->glucose Produces inhibitor α-Glucosidase Inhibitor (e.g., Acarbose) inhibitor->alpha_glucosidase Competitive Inhibition absorption Glucose Absorption (via SGLT1) glucose->absorption bloodstream Bloodstream absorption->bloodstream Transport

Caption: Mechanism of action of α-glucosidase inhibitors in the small intestine.

beta_glucosidase_inhibition cluster_lysosome Lysosome cluster_cellular_effects Cellular Consequences glucosylceramide Glucosylceramide beta_glucosidase Acid β-Glucosidase (GBA1) glucosylceramide->beta_glucosidase Hydrolysis ceramide_glucose Ceramide + Glucose beta_glucosidase->ceramide_glucose Produces accumulation Glucosylceramide Accumulation beta_glucosidase->accumulation Deficiency leads to inhibitor β-Glucosidase Inhibitor (e.g., Isofagomine) inhibitor->beta_glucosidase Inhibition chemo_sensitization Sensitization to Chemotherapy (in cancer) inhibitor->chemo_sensitization Can lead to gaucher Gaucher Disease Pathophysiology accumulation->gaucher Results in

Caption: Cellular consequences of β-glucosidase inhibition.

References

Safety Operating Guide

Proper Disposal of D-(+)-Cellohexose Eicosaacetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides detailed procedures for the disposal of D-(+)-Cellohexose Eicosaacetate, a heavily acetylated sugar used in biomedical research. While no specific safety data sheet (SDS) for this compound was found, information on related compounds and general laboratory waste guidelines suggest it is a non-hazardous substance. However, it is crucial to verify this with the supplier-specific SDS before proceeding with any disposal method.

Key Properties of this compound

A summary of the known properties of this compound is presented in the table below. This information is compiled from various chemical suppliers and databases.

PropertyValueSource
Molecular Formula C76H102O51[][2][3]
Molecular Weight 1831.59 g/mol [][3]
Appearance White to off-white powder (inferred from related compounds)[4]
Solubility Likely soluble in water (inferred from related compounds)[4]
Primary Use Biomedical research, enzyme inhibitor studies[]

Recommended Disposal Procedures

The following procedures are based on the assumption that this compound is a non-hazardous solid chemical. Always consult the official Safety Data Sheet (SDS) provided by the supplier to confirm the hazard classification before disposal.

Step 1: Hazard Assessment
  • Obtain the SDS: Request the Safety Data Sheet from the chemical supplier. This document contains detailed information on potential hazards, handling, and disposal.

  • Review the SDS: Carefully read the "Hazards Identification," "Handling and Storage," and "Disposal Considerations" sections of the SDS.

  • Confirm Non-Hazardous Status: If the SDS confirms the compound is non-hazardous, proceed with the disposal methods outlined below. If it is classified as hazardous, follow your institution's hazardous waste disposal procedures.[5]

Step 2: Disposal of Uncontaminated this compound

If the compound is confirmed to be non-hazardous and is not mixed with any hazardous materials, it can typically be disposed of as regular solid waste.

  • Packaging: Place the solid this compound in a sealed, clearly labeled container.

  • Labeling: The label should include the full chemical name: "this compound" and state that it is "Non-Hazardous Waste."

  • Disposal: Dispose of the container in the regular laboratory trash, which is then sent to a sanitary landfill. Do not place chemical waste in laboratory trash cans that will be handled by custodial staff; instead, take it directly to the designated dumpster.[6]

Step 3: Disposal of this compound Solutions

Aqueous solutions of non-hazardous chemicals can often be disposed of down the sanitary sewer, provided local regulations and institutional policies permit it.

  • Dilution: Dilute the aqueous solution of this compound with a large amount of water (at least 20 parts water to 1 part solution).

  • Neutralization (if necessary): Although unlikely to be acidic or basic, check the pH of the solution. If the pH is outside the neutral range (typically 6-9), neutralize it with a suitable acid or base before disposal.

  • Sewer Disposal: Pour the diluted and neutralized solution down the drain, followed by flushing with plenty of water.[7]

Step 4: Disposal of Contaminated this compound

If this compound is contaminated with hazardous materials (e.g., solvents, other chemicals), it must be treated as hazardous waste.

  • Segregation: Do not mix with other waste streams.

  • Packaging: Place the contaminated waste in a compatible, sealed, and clearly labeled hazardous waste container.

  • Labeling: The label must clearly identify all constituents of the waste mixture.

  • Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal Decision Workflow

The following flowchart provides a visual guide to the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have D-(+)-Cellohexose Eicosaacetate for Disposal sds_check Obtain and Review Supplier's SDS start->sds_check is_hazardous Is the chemical classified as hazardous? sds_check->is_hazardous hazardous_waste Follow Institutional Hazardous Waste Procedures is_hazardous->hazardous_waste Yes is_contaminated Is the chemical contaminated with hazardous materials? is_hazardous->is_contaminated No end End of Disposal Process hazardous_waste->end is_contaminated->hazardous_waste Yes solid_or_solution Is it a solid or an aqueous solution? is_contaminated->solid_or_solution No solid_disposal Dispose as Non-Hazardous Solid Waste (Landfill) solid_or_solution->solid_disposal Solid solution_disposal Dispose via Sanitary Sewer (Dilute and Neutralize) solid_or_solution->solution_disposal Solution solid_disposal->end solution_disposal->end

Disposal Workflow for this compound

This guide provides a framework for the safe and compliant disposal of this compound. Researchers, scientists, and drug development professionals are reminded to always prioritize safety and adhere to their institution's specific waste management policies.

References

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